1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate
Description
The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F12O3S/c1-7-2-4-8(5-3-7)30(27,28)29-6-10(17,18)12(21,22)14(25,26)13(23,24)11(19,20)9(15)16/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJVZWUUXGCJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340244 | |
| Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424-16-8 | |
| Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H,7H-Dodecafluoroheptyl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate
CAS Number: 424-16-8
Disclaimer: Publicly available, in-depth research and detailed experimental data for 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate are limited. This guide consolidates the available information and provides context based on related compounds and general chemical principles.
Introduction
This compound is a fluorinated organic compound. Such compounds, characterized by the presence of multiple fluorine atoms, are of significant interest in various scientific fields, including materials science and medicinal chemistry. The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The tosylate group is a well-known and effective leaving group in nucleophilic substitution reactions, making this compound a potentially useful intermediate in organic synthesis.
Physicochemical Properties
The known quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 424-16-8 | [1][2][3] |
| Molecular Formula | C14H10F12O3S | [1][3] |
| Molecular Weight | 486.28 g/mol | [1][3] |
| Melting Point | 32 °C | [1] |
| Boiling Point | 126 °/0.5mm Hg | [1] |
| MDL Number | MFCD00490197 | [1] |
Synthesis and Reactivity
Synthesis
A generalized workflow for this synthesis is depicted below:
Reactivity
The primary reactivity of this compound is dictated by the tosylate group, which is an excellent leaving group. This makes the compound a good substrate for nucleophilic substitution reactions (SN2), where a nucleophile displaces the tosylate group. The presence of the highly fluorinated heptyl chain can influence the reaction rates and the properties of the resulting products.
Applications in Research and Drug Development
Potential as a Synthetic Intermediate
Due to the reactivity of the tosylate group, this compound can serve as a building block for introducing the 1H,1H,7H-dodecafluoroheptyl moiety into other molecules. This is a common strategy in the synthesis of complex organic molecules.
Relevance of Fluorination in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[4] Fluorine substitution can enhance several pharmacokinetic and physicochemical properties, such as:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation at that position, thereby increasing the drug's half-life.
-
Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.
Tosylates in Medicinal Chemistry
Tosylates are not only used as reactive intermediates but also appear in the structure of some approved drugs. Furthermore, radiolabeled tosylates, such as 2-[18F]fluoroethyl tosylate, are used as reagents for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[5]
While there is no specific information on the application of this compound in drug development, its structure suggests potential utility as an intermediate for creating novel, highly fluorinated drug candidates.
Safety and Toxicology
The available safety information for this compound is summarized below. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.
| Hazard Statement | Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is based on the GHS classification provided by some suppliers and may not be exhaustive.
Detailed toxicological studies, such as LD50 values, for this specific compound are not available in the public domain.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis or use of this compound are not available in published literature. Researchers interested in working with this compound would need to develop their own protocols, likely based on general procedures for the synthesis and reactions of alkyl tosylates.
Signaling Pathways and Experimental Workflows
There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Consequently, no diagrams for signaling pathways can be provided.
References
- 1. 424-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
In-Depth Technical Guide: Physical and Chemical Properties of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate is a fluorinated organic compound of interest in various chemical and pharmaceutical research areas. Its unique properties, imparted by the presence of a significant fluorinated alkyl chain, make it a valuable building block or intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its known physical properties, a plausible experimental protocol for its synthesis, and general methodologies for its analysis.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application, and the design of synthetic routes. The available data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 424-16-8 | [1][2] |
| Molecular Formula | C₁₄H₁₀F₁₂O₃S | [1][3] |
| Molecular Weight | 486.28 g/mol | [1][3] |
| Melting Point | 32 °C | [3] |
| Boiling Point | 126 °C at 0.5 mmHg | [3] |
| Density | Data not available. As an estimate, the density of the non-fluorinated analogue, heptyl p-toluenesulfonate, is 1.07 g/cm³.[4] It is expected that the density of the fluorinated compound will be significantly higher. | |
| Solubility | Data not available. Expected to be soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Its solubility in water is expected to be very low. |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Materials:
-
1H,1H,7H-Dodecafluoroheptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H,1H,7H-dodecafluoroheptan-1-ol (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If monitoring by thin-layer chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[5]
-
Upon completion of the reaction, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Analytical Methodologies
The characterization of this compound would typically involve standard analytical techniques for organic compounds, with special consideration for the fluorine nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the protons of the tosyl group (aromatic and methyl protons) and the methylene protons adjacent to the oxygen and the terminal CHF₂ group.
-
¹⁹F NMR: This is a powerful tool for the analysis of fluorinated compounds.[7][8][9] It will show distinct signals for the different CF₂ groups in the fluorinated chain, providing confirmation of the structure.
-
¹³C NMR: Will show signals for all the carbon atoms in the molecule, with characteristic splitting patterns due to coupling with fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[10][11][12] Both electron ionization (EI) and chemical ionization (CI) techniques can be employed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.
Caption: Workflow for the synthesis and analysis of the target compound.
This guide provides a foundational understanding of the physical properties and a practical approach to the synthesis and analysis of this compound, which should prove valuable for researchers in the fields of chemistry and drug development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. 424-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate. While direct applications in drug development and specific biological signaling pathways for this compound are not extensively documented in current literature, this guide explores its potential utility based on the well-established roles of fluorinated compounds and tosylates in medicinal chemistry and organic synthesis. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar fluorinated molecules.
Molecular Structure and Physicochemical Properties
This compound is a highly fluorinated organic compound. The molecule consists of a dodecafluoroheptyl chain attached to a p-toluenesulfonate (tosylate) group. The tosylate is an excellent leaving group in nucleophilic substitution reactions, making this compound a potentially useful reagent in organic synthesis. The high degree of fluorination is expected to impart unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are often sought after in the design of bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 424-16-8 | [2] |
| Molecular Formula | C₁₄H₁₀F₁₂O₃S | [2][3] |
| Molecular Weight | 486.28 g/mol | [2][3] |
| Melting Point | 32 °C | [3] |
| Boiling Point | 126 °C at 0.5 mmHg | [3] |
| Appearance | Not specified (likely a low-melting solid or oil) | |
| Solubility | Not specified (expected to be soluble in organic solvents) |
Synthesis
General Experimental Protocol (Inferred)
The following is a generalized protocol based on standard tosylation procedures.[6]
Materials:
-
1H,1H,7H-dodecafluoro-1-heptanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,7H-dodecafluoro-1-heptanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.1 - 1.5 eq) to the stirred solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled alcohol-pyridine mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction by adding cold 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram 1: Synthesis Workflow
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 424-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
understanding the reactivity of fluorinated tosylates
An In-depth Technical Guide to the Reactivity of Fluorinated Tosylates
Introduction
Organofluorine chemistry has become a cornerstone of modern drug development, agrochemicals, and materials science. The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] Tosylates (p-toluenesulfonates) are excellent leaving groups in nucleophilic substitution and elimination reactions due to the ability of the sulfonate group to stabilize a negative charge through resonance.[3][4] Fluorinated tosylates combine these features, serving as highly valuable reagents for introducing fluorinated moieties into complex molecules. This is particularly significant in the synthesis of radiotracers for Positron Emission Tomography (PET), where 18F-labeled compounds are pivotal for in vivo imaging.[5][6]
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of fluorinated tosylates, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Synthesis of Fluorinated Tosylates
The most common method for synthesizing fluorinated tosylates involves the reaction of a fluorinated alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.[2][7] This reaction converts the alcohol's hydroxyl group, a poor leaving group, into a tosylate, an excellent leaving group, without altering the stereochemistry at the carbon atom.[4][8]
A key example is the synthesis of 2-[18F]fluoroethyl tosylate ([18F]FEtOTs), a widely used 18F-fluoroalkylating agent for PET radiotracer development.[5] It is typically prepared via a nucleophilic 18F-substitution on a 1,2-ethylene ditosylate precursor.[5]
Caption: General synthesis of a fluorinated tosylate from a fluorinated alcohol.
Reactivity and Reaction Mechanisms
The high reactivity of fluorinated tosylates stems from the exceptional leaving group ability of the tosylate anion (TsO-). The negative charge on the oxygen atom is delocalized across the three oxygen atoms and the benzene ring of the tosyl group, making it a very stable, weak base. This facilitates nucleophilic substitution reactions, primarily through an S_N2 mechanism, especially with primary and secondary fluorinated tosylates.
In these reactions, a nucleophile attacks the carbon atom bonded to the tosylate group, leading to the displacement of the tosylate and the formation of a new bond with the nucleophile. The presence of fluorine atoms can influence the reaction rate. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of nearby functional groups but also makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack.
Caption: S_N2 reaction mechanism for a fluorinated tosylate.
Side Reactions
During the synthesis of fluorinated tosylates, particularly 18F-labeled ones, side products can form. For instance, in the synthesis of [18F]FEtOTs, volatile impurities such as [18F]vinyl fluoride and 2-[18F]fluoroethanol have been identified.[5] Their formation is influenced by reaction conditions like temperature, time, and the base-to-precursor molar ratio.[5][9] Higher temperatures and longer reaction times tend to increase the yield of these volatile side-products.[5]
Applications in Drug Development and PET Imaging
The strategic incorporation of fluorine can significantly enhance the pharmacokinetic properties of drug candidates.[10] Fluorination can block metabolic pathways, increase binding affinity, and improve bioavailability.[1] Fluorinated tosylates are key reagents for introducing fluoroalkyl groups into potential drug molecules to achieve these benefits.
The most prominent application of fluorinated tosylates is in the synthesis of 18F-labeled radiotracers for PET imaging.[6] PET is a non-invasive imaging technique that provides in vivo biochemical information, crucial for oncology, neurology, and cardiology.[5][11] 2-[18F]Fluoroethyl tosylate ([18F]FEtOTs) is a preferred reagent due to its high reactivity with nucleophilic functional groups like phenols, thiols, and amides, enabling the radiolabeling of a wide range of biomolecules.[6]
Caption: Experimental workflow for the radiosynthesis of 2-[18F]fluoroethyl tosylate.
Quantitative Data Summary
Quantitative data is crucial for optimizing reaction conditions and predicting outcomes. The following tables summarize key data from the literature regarding the synthesis and reactivity of fluorinated tosylates.
Table 1: Conditions for the Radiosynthesis of 2-[18F]Fluoroethyl Tosylate ([18F]FEtOTs) [5]
| Parameter | Range | Notes |
|---|---|---|
| Temperature | 70 to 130 °C | Higher temperatures can increase side-product formation. |
| Reaction Time | 3 to 15 min | Longer times can increase side-product formation. |
| Base/Precursor Molar Ratio | 0.4 to 2.7 | A ratio > 1.5 can create a strong basic environment. |
| Precursor | 1,2-ethylene ditosylate | Standard precursor for [18F]FEtOTs synthesis. |
| Base | K₂CO₃ with Kryptofix 2.2.2 | Common combination for activating [18F]fluoride. |
Table 2: Factors Influencing Volatile Side-Product Formation in [18F]FEtOTs Synthesis [5]
| Factor | Effect on Side-Products ([18F]VF, [18F]FEOH) |
|---|---|
| Temperature | Increased temperature leads to higher yields of volatile side-products. |
| Time | Increased reaction time leads to higher yields of volatile side-products. |
| Base/Precursor Ratio | Increasing the ratio can promote side reactions. |
Note: [18F]VF is [18F]vinyl fluoride; [18F]FEOH is 2-[18F]fluoroethanol.
Caption: Factors influencing side-product formation during [18F]FEtOTs synthesis.
Table 3: Synthesis of Fluorinated Alkyl Azides from Fluorinated Tosylates [12][13]
| Fluorinated Tosylate Substrate | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 2,2,2-Trifluoroethyl tosylate | NaN₃, HMPA, 85°C, 4.5h | 2,2,2-Trifluoroethyl azide | 89% |
| 2,2,3,3-Tetrafluoropropyl tosylate | NaN₃, HMPA, 85°C, 4.5h | 2,2,3,3-Tetrafluoropropyl azide | 81% |
| 1,1,1,3,3,3-Hexafluoroisopropyl tosylate | NaN₃, HMPA, 120°C, 4.5h | 2-azido-1,1,1,3,3,3-hexafluoropropane | 46% |
Note: HMPA is hexamethylphosphoramide.
Detailed Experimental Protocols
Protocol 1: Synthesis of non-radioactive 2-Fluoroethyl Tosylate[5]
-
Fluoride Preparation: A solution of Sodium Fluoride (NaF, 1 mg, 23.8 µmol) in 1 mL of Milli-Q water is loaded onto a QMA carbonate cartridge.
-
Elution: The trapped fluoride is eluted with a solution of K₂CO₃ (2 mg, 14.5 µmol) in 200 µL of Milli-Q water and Kryptofix 2.2.2 (11 mg, 29 µmol) in 800 µL of acetonitrile (MeCN).
-
Drying: Azeotropic distillation is performed at 100°C under a nitrogen atmosphere with three sequential additions of 1 mL of MeCN.
-
Reaction: The precursor, 1,2-ethylene ditosylate (8 mg, 21.6 µmol), dissolved in 1 mL of MeCN, is added to the dried residue.
-
Incubation: The reaction mixture is heated in a sealed vial at a specified temperature (e.g., 130°C) for a specified time (e.g., 15 min).
-
Workup: After cooling, the reaction mixture is diluted and can be analyzed by HPLC.
Protocol 2: Synthesis of Fluorinated Alkyl Azides[12][13]
-
Setup: A reaction flask is charged with the fluorinated tosylate substrate, sodium azide (NaN₃), and HMPA as the solvent under an inert atmosphere.
-
Reaction: The reaction mixture is heated to 85°C or 120°C (depending on the substrate) and stirred for 4.5 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired fluorinated alkyl azide.
Protocol 3: Analytical Methods for [18F]FEtOTs Synthesis[5][9]
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To purify [18F]FEtOTs and analyze the radiochemical purity of the product and side-products.
-
Conditions: A reverse-phase column is typically used with a mobile phase gradient of water and acetonitrile. Detection is performed using a UV absorbance detector (e.g., at 254 nm) and a radioactivity detector connected in series.
-
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):
-
Purpose: To identify volatile radioactive side-products.
-
Procedure: A sample from the reaction headspace is collected after heating (e.g., 80°C for 15 min). A gas sample (e.g., 3 mL) is injected into the GC-MS system.
-
GC Conditions: A DB5-ms column with helium carrier gas is used. A temperature gradient program (e.g., 40°C hold, ramp to 150°C, ramp to 200°C) separates the components before they enter the mass spectrometer for identification.[5]
-
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. proprep.com [proprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 7. Khan Academy [khanacademy.org]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Solubility Profile of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate in common organic solvents. A comprehensive review of available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. However, by examining the chemical structure and drawing inferences from the synthesis and analysis of structurally similar fluorinated compounds, a qualitative solubility profile can be estimated. This guide provides a summary of this expected solubility, a detailed experimental protocol for researchers to determine precise solubility values, and a visual representation of the experimental workflow.
Introduction
This compound is a fluorinated organic compound with potential applications in various fields, including materials science and as an intermediate in chemical synthesis. Understanding its solubility in different organic solvents is crucial for its effective handling, purification, and use in reactions. The presence of a long fluorinated alkyl chain significantly influences its physical and chemical properties, including its solubility characteristics, often leading to behavior that is distinct from non-fluorinated analogues. Highly fluorinated compounds are known to be both hydrophobic and lipophobic, which can result in limited solubility in conventional organic solvents.
Solubility Data
As of the date of this guide, no specific quantitative solubility data for this compound has been published in peer-reviewed literature. The information presented below is based on qualitative observations from synthetic procedures involving similar compounds and general knowledge of the solubility of fluorinated substances.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale/Notes |
| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | A structurally similar compound, 1H,1H,7H-dodecafluoroheptyl pentafluorobenzoate, is synthesized in dichloromethane, indicating good solubility. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble to Sparingly Soluble | A related fluorinated compound was dissolved in acetonitrile for HPLC analysis, suggesting at least moderate solubility. |
| Acetone | Polar Aprotic | Likely Soluble | Often a good solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Ether | Likely Soluble | Ethers are common solvents for a variety of organic reactions. |
| Ethyl Acetate | Ester | Likely Soluble | A moderately polar solvent that can dissolve a range of compounds. |
| Hexanes | Non-polar | Sparingly Soluble to Insoluble | The high fluorine content likely reduces solubility in non-polar hydrocarbon solvents. |
| Toluene | Aromatic | Sparingly Soluble to Insoluble | Similar to hexanes, the lipophobic nature of the fluorinated chain may limit solubility. |
| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble to Insoluble | The presence of the hydroxyl group may not favorably interact with the highly fluorinated chain. |
| Water | Polar Protic | Insoluble | The compound is highly hydrophobic. |
Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative and should be confirmed by experimental determination for specific applications.
Experimental Protocol for Solubility Determination
The following is a general and robust method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Organic solvent of interest (analytical grade, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature shaker or magnetic stirrer with a temperature-controlled bath
-
Syringe with a PTFE filter (0.22 µm)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass
-
Oven or vacuum oven
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the maximum amount of solute has dissolved.
-
-
Sample Collection:
-
After equilibration, stop the agitation and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours at the constant temperature.
-
Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a PTFE filter. The filter is essential to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute (Gravimetric Method):
-
Accurately weigh a clean, dry evaporating dish or watch glass.
-
Dispense the collected supernatant into the pre-weighed dish. Record the exact volume transferred.
-
Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to ensure complete solvent removal without decomposing the solute.
-
Once the solvent is completely evaporated, reweigh the evaporating dish containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.
-
The solubility can then be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), by dividing the mass of the dissolved solute by the volume of the solvent sample taken.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A diagram illustrating the key steps for determining the solubility of a solid in a liquid solvent.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with a foundational understanding of its likely solubility in common organic solvents based on the behavior of similar fluorinated compounds. The provided experimental protocol offers a reliable method for determining precise solubility values, which is essential for the successful application of this compound in research and development. It is strongly recommended that experimental verification of solubility be conducted for any new solvent system or application.
Spectroscopic Characterization of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the expected spectroscopic data for 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectral characteristics based on its chemical structure, alongside generalized experimental protocols for acquiring such data.
Predicted Spectral Data
The spectral data for this compound has been predicted based on the typical spectroscopic behavior of its constituent functional groups: a p-substituted benzene ring, a sulfonate ester, and a polyfluorinated alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the tosyl group and the methylene protons of the fluoroheptyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonate group |
| ~ 7.4 | Doublet | 2H | Aromatic protons meta to the sulfonate group |
| ~ 6.0 | Triplet of triplets | 1H | -CHF- proton at the 7-position of the heptyl chain |
| ~ 4.5 | Triplet | 2H | -CH₂- protons adjacent to the sulfonate oxygen |
| ~ 2.5 | Singlet | 3H | Methyl protons of the tosyl group |
Predicted ¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will display signals for the carbon atoms in both the aromatic and the fluorinated alkyl portions of the molecule. The signals for the carbons bonded to fluorine will be split due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Aromatic quaternary carbon bonded to the methyl group |
| ~ 133 | Aromatic quaternary carbon bonded to the sulfur atom |
| ~ 130 | Aromatic CH carbons meta to the sulfonate group |
| ~ 128 | Aromatic CH carbons ortho to the sulfonate group |
| ~ 107-120 (multiplets) | Fluorinated carbons of the heptyl chain (-CF₂-) |
| ~ 108 (doublet) | Fluorinated carbon of the heptyl chain (-CHF-) |
| ~ 65 (triplet) | Methylene carbon adjacent to the sulfonate oxygen (-CH₂-O-) |
| ~ 21 | Methyl carbon of the tosyl group |
Predicted ¹⁹F NMR (Fluorine NMR) Data
The ¹⁹F NMR spectrum is a key identifier for this compound, showing distinct signals for the different fluorine environments in the dodecafluoroheptyl chain.
| Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Assignment |
| ~ -81 | Triplet | -CF₃ (if present, though the structure is -CHF₂) |
| ~ -114 | Multiplet | -CF₂- adjacent to the -CHF- group |
| ~ -120 to -126 | Multiplets | Internal -CF₂- groups |
| ~ -138 | Doublet | -CHF- proton at the 7-position |
| ~ -145 | Multiplet | -CF₂- adjacent to the -CH₂- group |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonate group, the aromatic ring, and the C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1370-1350 | Strong | Asymmetric S=O stretch of the sulfonate |
| 1190-1170 | Strong | Symmetric S=O stretch of the sulfonate |
| 1200-1000 | Very Strong | C-F stretch |
| 1000-960 | Strong | S-O-C stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (486.28 g/mol ).[1][2] The fragmentation pattern will likely involve cleavage of the sulfonate ester bond and fragmentation of the fluorinated alkyl chain.
Predicted Fragmentation Pattern
-
Molecular Ion (M⁺): m/z = 486
-
Key Fragments:
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).[5] The solution should be clear and free of particulate matter.
-
Tube Loading: Transfer the solution into a clean 5 mm NMR tube.
-
Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition:
-
The instrument is tuned to the appropriate nucleus (¹H, ¹³C, or ¹⁹F).
-
The magnetic field is locked using the deuterium signal from the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.[6]
-
A standard pulse sequence is used to acquire the spectrum. For ¹³C and ¹⁹F NMR, proton decoupling is typically applied.
-
-
Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[8]
-
Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.[9]
-
Sample Spectrum: The sample is placed in the infrared beam path, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[10]
-
Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common method that causes extensive fragmentation, providing structural information.[11] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used to preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12]
-
Detection: An ion detector measures the abundance of the ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z, which is then interpreted to determine the molecular weight and fragmentation pattern of the compound.[13]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. 424-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. emory.edu [emory.edu]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
The Tosyl Group: A Premier Leaving Group in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules, particularly in the realm of drug development. The conversion of a poor leaving group, such as a hydroxyl group, into a more reactive species is a frequent and critical challenge. The p-toluenesulfonyl (tosyl) group, abbreviated as Ts, stands out as a highly effective and versatile solution. Its remarkable stability as an anion, coupled with its ability to facilitate a wide range of nucleophilic substitution and elimination reactions, has solidified its role as an indispensable tool for synthetic chemists. This technical guide provides a comprehensive overview of the tosyl group's function, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in their synthetic endeavors.
The Chemical Foundation of the Tosyl Group's Efficacy
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base. In contrast, a good leaving group is a weak base, as this implies it is stable in its anionic form. The exceptional leaving group ability of the tosylate anion (TsO⁻) stems from the high acidity of its conjugate acid, p-toluenesulfonic acid (TsOH).[1] With a pKa of approximately -2.8, TsOH is a strong acid, indicating that its conjugate base, the tosylate anion, is very stable and therefore an excellent leaving group.[2]
This stability is primarily attributed to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[1] This dispersal of charge minimizes the anion's basicity and nucleophilicity, preventing it from readily re-engaging in the reverse reaction.
Quantitative Comparison of Leaving Group Ability
The superiority of the tosyl group over other common leaving groups, such as halides, can be quantitatively assessed by comparing the pKa values of their conjugate acids and the relative rates of substitution reactions.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Substitution (approx.) |
| OTs (Tosylate) | TsOH | -2.8 | ~1 |
| OMs (Mesylate) | MsOH | -1.9 | ~0.5 |
| OTf (Triflate) | TfOH | -14 | ~10⁴ |
| I (Iodide) | HI | -10 | ~10⁻¹ - 10⁻² |
| Br (Bromide) | HBr | -9 | ~10⁻² - 10⁻³ |
| Cl (Chloride) | HCl | -7 | ~10⁻⁴ - 10⁻⁵ |
Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent.
As the data indicates, sulfonic acid esters like tosylates are significantly better leaving groups than halides (with the exception of iodide in some cases). While triflates exhibit even greater reactivity, the tosyl group offers a balance of high reactivity, ease of handling as a crystalline solid, and cost-effectiveness, making it a preferred choice in many synthetic applications.[1]
Mechanistic Pathways: Substitution and Elimination
The conversion of an alcohol to an alkyl tosylate is a pivotal step that opens the door to a variety of subsequent transformations, primarily S(_N)2 and E2 reactions. The tosylation of an alcohol proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group.
S(_N)2 Reactions
Alkyl tosylates are excellent substrates for S(_N)2 reactions, undergoing displacement by a wide range of nucleophiles. The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom attached to the tosylate group, leading to an inversion of stereochemistry at that center.
Caption: Mechanism of an S(_N)2 reaction with a tosylate leaving group.
E2 Reactions
In the presence of a strong, non-nucleophilic base, alkyl tosylates can undergo E2 elimination to form alkenes. This concerted reaction requires an anti-periplanar arrangement of a β-hydrogen and the tosylate leaving group.
Experimental Protocols
The following are detailed methodologies for the tosylation of an alcohol and subsequent nucleophilic substitution and elimination reactions.
Protocol 1: Tosylation of an Alcohol (trans-2-Methylcyclohexanol)
This protocol details the conversion of a secondary alcohol to its corresponding tosylate.
Materials:
-
trans-2-Methylcyclohexanol (0.98 g, 8.5 mmol)
-
Pyridine (6 mL)
-
p-Toluenesulfonyl chloride (TsCl) (3.67 g, 19.2 mmol)
-
6M Sodium hydroxide (NaOH) solution (8 mL)
-
Diethyl ether
-
6M Hydrochloric acid (HCl)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve trans-2-methylcyclohexanol in pyridine and cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add p-toluenesulfonyl chloride in small portions to the stirred solution at 0 °C.
-
Stir the reaction mixture in the ice bath for 2 hours.
-
Quench the reaction by adding 6M NaOH solution and stir for an additional 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 10 mL).
-
Wash the combined organic layers sequentially with 6M HCl (2 x 10 mL), 10% NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.
-
The crude product can be purified by recrystallization if necessary.
Protocol 2: S(_N)2 Reaction of an Alkyl Tosylate with Sodium Azide
This protocol describes the displacement of a tosylate group with an azide nucleophile.
Materials:
-
Alkyl tosylate (e.g., from Protocol 1) (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the alkyl tosylate in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl azide.
-
Purify the product by column chromatography if necessary.
Protocol 3: E2 Elimination of an Alkyl Tosylate
This protocol details the base-induced elimination of a tosylate to form an alkene.
Materials:
-
Alkyl tosylate (e.g., from Protocol 1) (1.0 g)
-
Potassium t-butoxide (1.1 eq.)
-
Dimethyl sulfoxide (DMSO) (1.4 mL per gram of tosylate)
-
Pentane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Hickman still, magnetic stirrer, oil bath, pipet
Procedure:
-
Place the alkyl tosylate in a 10 mL round-bottom flask and dissolve it in DMSO.
-
Add potassium t-butoxide to the solution.
-
Attach a Hickman still and magnetically stir the reaction in an oil bath at 135 °C.
-
Continuously remove the distillate with a pipet until no more distillate collects.
-
Dissolve the distillate in approximately 5 mL of pentane and wash with water (3 x 5 mL).
-
Dry the pentane layer with anhydrous Na₂SO₄, and carefully remove the pentane by distillation at atmospheric pressure in a warm water bath (around 45 °C) to yield the alkene product.
Workflow Visualization
The following diagram illustrates the general experimental workflow from an alcohol to either a substitution or elimination product via a tosylate intermediate.
Caption: General experimental workflow for tosylation and subsequent reactions.
Conclusion
The p-toluenesulfonyl group is a powerful and highly reliable tool in organic synthesis. By converting a poor leaving group like an alcohol into an excellent one, chemists can unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions. The stability of the tosylate anion, a consequence of extensive resonance delocalization, is the fundamental reason for its effectiveness. The ability to perform this conversion with retention of stereochemistry, followed by S(_N)2 displacement with inversion of configuration, provides a robust strategy for stereochemical control. From the synthesis of complex pharmaceuticals to the creation of novel materials, the tosyl group continues to be a cornerstone of modern molecular design and synthesis, empowering researchers and drug development professionals to build the molecules that advance science and medicine.
References
An In-depth Technical Guide to the Thermal and Chemical Stability of Dodecafluoroheptyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecafluoroheptyl tosylate is a fluorinated organic compound of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its highly fluorinated alkyl chain and the reactive tosylate leaving group. This technical guide provides a comprehensive overview of the thermal and chemical stability of dodecafluoroheptyl tosylate, drawing upon established principles of organofluorine chemistry and the known reactivity of sulfonate esters. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes available information on analogous structures to provide a robust predictive framework for its stability profile. Detailed experimental protocols for assessing thermal and chemical stability are provided to enable researchers to generate specific data for their applications.
Introduction
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Dodecafluoroheptyl tosylate, with its long fluorinated tail, is a prime example of a building block designed to introduce these desirable characteristics. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, making this compound a valuable reagent for nucleophilic substitution reactions.[1] Understanding the stability of dodecafluoroheptyl tosylate under various thermal and chemical conditions is paramount for its effective use in synthesis, formulation, and in predicting the behavior of resulting products.
The strong carbon-fluorine bond in the dodecafluoroheptyl moiety is expected to impart significant chemical inertness to this part of the molecule. Conversely, the tosylate group is designed for reactivity and is susceptible to cleavage under certain conditions.[2] This guide will explore the interplay of these two structural features in determining the overall stability of the molecule.
Predicted Stability Profile
Based on the known properties of per- and polyfluoroalkyl substances (PFAS) and tosylates, the following stability profile for dodecafluoroheptyl tosylate can be anticipated.
Thermal Stability
The dodecafluoroheptyl chain is anticipated to confer high thermal stability to the molecule. Perfluorinated carbons are known for their thermal robustness. However, the molecule's overall thermal stability will likely be dictated by the decomposition of the tosylate group.
Chemical Stability
The chemical stability of dodecafluoroheptyl tosylate is a balance between the inert fluorinated chain and the reactive tosylate ester.
-
Hydrolysis: The tosylate group can undergo hydrolysis, particularly under basic or strongly acidic conditions, to yield dodecafluoroheptanol and p-toluenesulfonic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.[3][4]
-
Acid/Base Stability: While the fluorinated chain is resistant to acidic and basic conditions, the tosylate ester linkage is the weak point. Strong acids can catalyze hydrolysis, while strong bases can readily displace the tosylate group.
-
Oxidative Stability: The dodecafluoroheptyl chain is highly resistant to oxidation. The tosylate group is also generally stable to common oxidizing agents.
-
Reactivity with Nucleophiles: Dodecafluoroheptyl tosylate is designed to react with nucleophiles, where the tosylate acts as a leaving group.[5] This reactivity is a key feature of its utility in synthesis.
Quantitative Data Summary
Table 1: Thermal Stability Data
| Parameter | Value | Method |
| Decomposition Onset Temperature (°C) | Data to be determined | Thermogravimetric Analysis (TGA) |
| Temperature of Maximum Decomposition Rate (°C) | Data to be determined | TGA |
| Percent Mass Loss at End of Experiment (%) | Data to be determined | TGA |
Table 2: Chemical Stability Data (Hydrolysis)
| Condition | Half-life (t½) | Degradation Products | Analytical Method |
| pH 4 (e.g., acetate buffer) | Data to be determined | Dodecafluoroheptanol, p-Toluenesulfonic acid | HPLC, LC-MS |
| pH 7 (e.g., phosphate buffer) | Data to be determined | Dodecafluoroheptanol, p-Toluenesulfonic acid | HPLC, LC-MS |
| pH 10 (e.g., carbonate buffer) | Data to be determined | Dodecafluoroheptanol, p-Toluenesulfonic acid | HPLC, LC-MS |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the thermal and chemical stability of dodecafluoroheptyl tosylate.
Synthesis of Dodecafluoroheptyl Tosylate
Objective: To synthesize dodecafluoroheptyl tosylate from 1H,1H,7H-dodecafluoroheptan-1-ol.
Materials:
-
1H,1H,7H-dodecafluoroheptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 1H,1H,7H-dodecafluoroheptan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) dropwise to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield dodecafluoroheptyl tosylate.[6][7][8]
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of dodecafluoroheptyl tosylate.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of dodecafluoroheptyl tosylate into a TGA crucible (e.g., alumina or platinum).[9]
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature of maximum decomposition rate.
Chemical Stability Assessment: Hydrolysis
Objective: To determine the rate of hydrolysis of dodecafluoroheptyl tosylate at different pH values.
Materials:
-
Dodecafluoroheptyl tosylate
-
Buffer solutions (e.g., pH 4, 7, and 10)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Analytical standards for dodecafluoroheptyl tosylate and expected degradation products (dodecafluoroheptanol, p-toluenesulfonic acid)
Procedure:
-
Prepare stock solutions of dodecafluoroheptyl tosylate in a suitable organic solvent (e.g., acetonitrile).
-
In separate temperature-controlled vessels, add a small aliquot of the stock solution to pre-heated buffer solutions (pH 4, 7, and 10) to achieve a final concentration suitable for analysis (e.g., 10-100 µg/mL).
-
Maintain the solutions at a constant temperature (e.g., 40 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any further reaction by diluting the aliquot in a mobile phase or a suitable solvent and cooling it down.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining dodecafluoroheptyl tosylate and the formation of degradation products.[10][11][12]
-
Plot the concentration of dodecafluoroheptyl tosylate versus time for each pH condition to determine the hydrolysis kinetics and calculate the half-life.
Visualizations
Caption: Experimental workflow for the synthesis and stability assessment of dodecafluoroheptyl tosylate.
Caption: Potential degradation and reaction pathways for dodecafluoroheptyl tosylate.
Conclusion
Dodecafluoroheptyl tosylate is a valuable synthetic intermediate whose stability is governed by the robust dodecafluoroheptyl chain and the reactive tosylate leaving group. While inherently more stable than its non-fluorinated counterparts due to the electron-withdrawing nature of the fluoroalkyl group, it remains susceptible to thermal decomposition at elevated temperatures and to chemical degradation, particularly through hydrolysis and nucleophilic attack. The experimental protocols provided in this guide offer a comprehensive framework for researchers to thoroughly characterize the stability of dodecafluoroheptyl tosylate, ensuring its effective and reliable application in drug development and materials science. Further studies are encouraged to generate and publish specific quantitative data to enrich the collective understanding of this important compound.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CCCC 2005, Volume 70, Issue 2, Abstracts pp. 198-222 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research [jchemlett.com]
- 8. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. figshare.com [figshare.com]
An In-depth Technical Guide to the Core Characteristics of Polyfluoroarenes in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics of polyfluoroarenes in chemical reactions. Polyfluoroarenes, aromatic compounds where multiple hydrogen atoms are replaced by fluorine, exhibit unique reactivity patterns that make them invaluable building blocks in medicinal chemistry, materials science, and agrochemicals. This document delves into their principal reaction types, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of their chemistry.
Core Reactivity Principles of Polyfluoroarenes
The chemical behavior of polyfluoroarenes is dominated by the strong electron-withdrawing nature of the fluorine atoms. This foundational characteristic leads to a significant polarization of the aromatic ring, rendering the carbon atoms electron-deficient and profoundly influencing the molecule's reactivity. The high electronegativity of fluorine creates strong carbon-fluorine (C-F) bonds, which are typically the strongest single bonds to carbon. However, the electron-deficient nature of the polyfluoroaromatic ring makes it susceptible to specific types of chemical transformations that are less common for their non-fluorinated counterparts.
The two primary modes of reactivity for polyfluoroarenes are Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed C-F bond activation/cross-coupling. These reactions provide powerful strategies for the synthesis of complex fluorinated molecules.
Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-deficient character of the aromatic ring, polyfluoroarenes readily undergo nucleophilic aromatic substitution.[1][2] In this reaction, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the displacement of a fluoride ion. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism.
Key characteristics of SNAr reactions on polyfluoroarenes include:
-
High Regioselectivity: The position of nucleophilic attack is highly predictable, typically occurring at the para position to an existing substituent. This regioselectivity is governed by the electron density at the reactive carbons and steric hindrance.[3]
-
Broad Scope of Nucleophiles: A wide variety of nucleophiles can be employed, including alkoxides, thiolates, amines, and carbanions, allowing for the introduction of diverse functional groups.[2]
-
Metal-Free Conditions: SNAr reactions offer a significant advantage as they often proceed without the need for transition metal catalysts, simplifying purification and reducing costs.[2][3]
Quantitative Data for SNAr Reactions
The following table summarizes representative quantitative data for the SNAr of various polyfluoroarenes with different nucleophiles.
| Polyfluoroarene | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Pentafluorobenzonitrile | Phenothiazine | K₂CO₃ | DMF | 60 | - | p-substituted | - | [3] |
| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄ | MeCN | 60 | - | p-substituted | 78 | [3] |
| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | - | p-substituted | 96 | [3] |
| Methyl pentafluorobenzoate | Phenothiazine | K₃PO₄ | MeCN | 60 | - | p-substituted | 69 | [3] |
| Decafluorobiphenyl | Phenothiazine | K₃PO₄ | MeCN | 60 | - | mono-substituted | 51 | [3] |
| Hexafluorobenzene | Phenothiazine | K₂CO₃ | DMSO | 85 | - | di-substituted | 64 | [3] |
| 1-Fluoro-4-nitrobenzene | Furanoside 4 | KHMDS | THF | rt | 16 | Aryl ether | ~100 | [4] |
| 2-Fluoropyridine | Furanoside 4 | KHMDS | THF | rt | 16 | Heteroaryl ether | 94 | [4] |
Mechanistic Diagram of Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Transition-Metal-Catalyzed Cross-Coupling Reactions
A powerful alternative for the functionalization of polyfluoroarenes involves the activation of the strong C-F bond by a transition metal catalyst, followed by cross-coupling with a suitable partner. This approach has significantly expanded the synthetic utility of polyfluoroarenes, enabling the formation of C-C, C-N, C-O, and C-S bonds.
Key characteristics of these cross-coupling reactions include:
-
Catalyst Systems: Palladium-based catalysts are most commonly employed, often in combination with specific ligands that facilitate the C-F bond activation step. Nickel catalysts are also effective and offer a more earth-abundant alternative.
-
Reaction Types: Prominent examples include Suzuki-Miyaura coupling (with boronic acids/esters), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).
-
Control of Reactivity: The choice of catalyst, ligand, base, and solvent is crucial for controlling the efficiency and selectivity of the reaction.
Quantitative Data for Cross-Coupling Reactions
| Polyfluoroarene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Type | Yield (%) | Reference |
| Aryl Chloride | Heptyl boronic pinacol ester | 1 mol% Pd(OAc)₂, 3 mol% Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 24 | Dialkylated pyridine | 94 | [5] |
| Aryl Halide | Arylboronic acid | 0.5 mol% Pd(OAc)₂ | - | WEB | rt | - | Biaryl | - | [6] |
| 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | 0.3 mol% Pd₁@NC, 2 mol% CuI, 1 mol% PPh₃ | NEt₃ | MeCN | 80 | 5 | Aryl alkyne | - | [6] |
| Fluoroarenes | Terminal Alkynes | Pd-catalyst | LiHMDS | - | - | - | Internal alkynes | Good | [7] |
Mechanistic Diagram of a Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for transition-metal-catalyzed cross-coupling of polyfluoroarenes.
Spectroscopic Characteristics: ¹⁹F NMR
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of polyfluoroarenes. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies.[8] The chemical shifts of fluorine atoms are highly sensitive to their electronic environment, providing a wide spectral dispersion and detailed structural information.
| Functional Group/Environment | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| >CF- | +140 to +250 |
| Ar-F | +80 to +170 |
| -C(=O)F | -70 to -20 |
Data sourced from multiple references.[2][8][9]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of Hexafluorobenzene with a Thiol
Materials:
-
Hexafluorobenzene
-
Thiol of interest
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 eq), hexafluorobenzene (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted polyfluoroarene.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Polyfluoroarene
Materials:
-
Polyfluoroaryl halide (e.g., bromopentafluorobenzene)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene)
-
Degassed water
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the polyfluoroaryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.2-1.5 eq relative to Pd).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the degassed solvent system (e.g., dioxane/water 10:1).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
The unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make polyfluoroarenes highly attractive scaffolds in drug design. The synthetic methodologies described herein are crucial for accessing novel polyfluorinated drug candidates. For instance, the introduction of a pentafluorophenyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. The ability to selectively functionalize polyfluoroarenes allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
Polyfluoroarenes exhibit a rich and diverse chemistry, primarily driven by the strong electron-withdrawing nature of their fluorine substituents. Their propensity to undergo nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a wide array of functionalized aromatic compounds. The predictable reactivity, coupled with the unique physicochemical properties of the resulting products, ensures that polyfluoroarenes will continue to be a cornerstone in the development of new pharmaceuticals, advanced materials, and agrochemicals. This guide provides the fundamental knowledge, quantitative data, and practical protocols to effectively utilize the unique chemical characteristics of polyfluoroarenes in a research and development setting.
References
- 1. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19F [nmr.chem.ucsb.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate from 1H,1H,7H-Dodecafluoroheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate from 1H,1H,7H-dodecafluoroheptan-1-ol. The tosylation of alcohols is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This allows for subsequent nucleophilic substitution reactions, which are crucial in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials with unique properties. The presence of the dodecafluoroheptyl moiety in the target molecule imparts significant fluorophilicity, making it a valuable building block in fluorine chemistry, particularly for the development of novel drug candidates and advanced materials. This protocol is adapted from a reliable, analogous procedure for the esterification of 1H,1H,7H-dodecafluoroheptan-1-ol.[1]
Chemical Reaction and Properties
The synthesis involves the reaction of 1H,1H,7H-dodecafluoroheptan-1-ol with p-toluenesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine or pyridine, in an appropriate solvent such as dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
Physical and Chemical Properties:
| Property | Value |
| Product Name | This compound |
| CAS Number | 424-16-8[2][3][4] |
| Molecular Formula | C14H10F12O3S[2][3][4] |
| Molecular Weight | 486.28 g/mol [3][4] |
| Appearance | Solid |
| Melting Point | 32 °C[4] |
| Boiling Point | 126 °C at 0.5 mmHg[4] |
| Starting Material | 1H,1H,7H-Dodecafluoroheptan-1-ol (CAS: 335-99-9)[5] |
Experimental Protocol
This protocol is adapted from the synthesis of a similar fluorinated ester.[1]
Materials and Reagents:
-
1H,1H,7H-Dodecafluoroheptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H,1H,7H-dodecafluoroheptan-1-ol (1.0 equivalent).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (approximately 5-10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the stirred solution.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Reactant and Product Information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Equivalents |
| 1H,1H,7H-Dodecafluoroheptan-1-ol | C7H4F12O | 332.09 | 1.0 |
| p-Toluenesulfonyl chloride | C7H7ClO2S | 190.64 | 1.2 |
| Triethylamine | C6H15N | 101.19 | 1.5 |
| This compound | C14H10F12O3S | 486.28 | - |
Note: Expected yield based on analogous reactions is typically in the range of 80-95%. Purity is generally high (>95%) after purification.
Characterization
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the aromatic protons of the tosyl group, the methyl group of the tosyl group, and the methylene protons of the dodecafluoroheptyl chain adjacent to the oxygen and the terminal CHF2 group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would correspond to the carbons of the tosyl group and the carbons of the dodecafluoroheptyl chain. The signals for the fluorinated carbons will exhibit splitting due to C-F coupling.
-
IR (Infrared) Spectroscopy: Key characteristic peaks would include those for the S=O stretching of the sulfonate group (typically around 1360 and 1175 cm⁻¹), C-O stretching, and C-F stretching vibrations.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Toluenesulfonyl chloride is a lachrymator and is corrosive; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine and pyridine are flammable and have strong, unpleasant odors.
-
Fluorinated compounds should be handled with care, as their toxicological properties may not be fully known.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing nucleophilic substitution reactions on 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate. This fluorinated tosylate is a valuable reagent for the introduction of a dodecafluoroheptyl moiety onto a wide range of molecules, a common strategy in the development of pharmaceuticals and advanced materials to enhance properties such as lipophilicity, metabolic stability, and binding affinity.
The protocols outlined below are based on established principles of nucleophilic substitution on sulfonate esters.[1] The tosylate group in this compound is an excellent leaving group, facilitating SN2 reactions with a variety of nucleophiles.[2] While specific quantitative data for this substrate is limited in published literature, the provided protocols are adapted from analogous reactions with other tosylates and represent robust starting points for experimentation.[3]
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes reaction conditions for the substitution of this compound with various common nucleophiles. These conditions are suggested starting points and may require optimization for specific substrates and scales.
| Nucleophile | Reagent | Solvent | Base (optional) | Temperature | Time (hours) | Expected Product |
| Azide | Sodium Azide (NaN₃) | DMF | - | 50-70 °C | 12-24 | 1-azido-1H,1H,7H-dodecafluoroheptane |
| Iodide | Sodium Iodide (NaI) | Acetone | - | Reflux | 6-18 | 1-iodo-1H,1H,7H-dodecafluoroheptane |
| Thiol (Thioacetate) | Potassium Thioacetate (KSAc) | DMF | K₂CO₃ | Room Temp. | 8-16 | S-(1H,1H,7H-dodecafluoroheptyl) ethanethioate |
| Amine | Ammonia (7N in MeOH) | Methanol | - | Room Temp. | 24-48 | 1-amino-1H,1H,7H-dodecafluoroheptane |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | - | 80-100 °C | 12-24 | 1-cyano-1H,1H,7H-dodecafluoroheptane |
Experimental Protocols
Protocol 1: Synthesis of 1-azido-1H,1H,7H-dodecafluoroheptane
This protocol describes the substitution of the tosylate group with an azide moiety, a versatile functional group for subsequent "click chemistry" reactions.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagent: Add sodium azide (3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a skin and respiratory irritant. Handle in a fume hood.
Visualizations
References
Application Notes and Protocols: Experimental Setup for Reactions Involving Dodecafluoroheptyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup of reactions involving dodecafluoroheptyl tosylate. Given the limited specific literature on this particular compound, the protocols provided are based on well-established methods for the tosylation of fluorinated alcohols and subsequent nucleophilic substitution reactions. These notes are intended to serve as a comprehensive starting point for researchers utilizing this highly fluorinated building block.
Synthesis of Dodecafluoroheptyl Tosylate
The synthesis of dodecafluoroheptyl tosylate is achieved through the reaction of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The highly fluorinated nature of the alcohol may influence its reactivity, and thus, reaction conditions should be carefully controlled.
Experimental Protocol: Synthesis of Dodecafluoroheptyl Tosylate
This protocol outlines a general procedure for the synthesis of dodecafluoroheptyl tosylate. Optimization may be required to achieve the highest yields.
Materials:
-
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise while stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the synthesis of dodecafluoroheptyl tosylate. Actual results may vary.
| Parameter | Value |
| Reactant Ratios | |
| 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | 1.0 eq |
| p-Toluenesulfonyl chloride | 1.2 eq |
| Triethylamine | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Product Characterization (Expected) | |
| Yield | 75 - 90% |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d, 2H), ~7.3 (d, 2H), ~4.4 (t, 2H), ~2.4 (s, 3H) |
| ¹⁹F NMR (CDCl₃, δ ppm) | Signals corresponding to the C₅F₁₀CHF₂ chain |
Application: Nucleophilic Substitution Reactions
Dodecafluoroheptyl tosylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of the dodecafluoroheptyl moiety onto a variety of nucleophiles. This is particularly useful in the synthesis of fluorinated molecules for applications in materials science, and potentially in drug development to enhance metabolic stability or alter pharmacokinetic properties.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of dodecafluoroheptyl tosylate with a generic nucleophile (Nu⁻).
Materials:
-
Dodecafluoroheptyl tosylate
-
Nucleophile (e.g., sodium azide, sodium cyanide, a deprotonated amine, etc.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Workup reagents as required by the specific reaction
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.1 - 1.5 eq) in an appropriate anhydrous polar aprotic solvent.
-
Add dodecafluoroheptyl tosylate (1.0 eq) to the solution.
-
Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup procedure will vary depending on the nature of the nucleophile and the product. A typical workup may involve quenching with water, extraction with an organic solvent, washing the organic layer, drying, and concentrating.
-
Purify the product by column chromatography, distillation, or recrystallization.
Quantitative Data (Representative)
The following table presents representative data for a nucleophilic substitution reaction.
| Parameter | Value |
| Reactant Ratios | |
| Dodecafluoroheptyl tosylate | 1.0 eq |
| Nucleophile (Nu⁻) | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Product Characterization (Expected) | |
| Yield | 60 - 85% |
Visualizations
Experimental Workflow: Synthesis of Dodecafluoroheptyl Tosylate
Caption: Workflow for the synthesis of dodecafluoroheptyl tosylate.
Logical Relationship: Utility in Nucleophilic Substitution
Applications of Fluorinated Tosylates in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] Fluorinated tosylates have emerged as versatile intermediates in medicinal chemistry, primarily serving as key precursors for the introduction of fluorine atoms into organic molecules. Their utility is most prominently demonstrated in the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging, a critical tool in drug discovery and clinical diagnostics.[4][5] This document provides detailed application notes and protocols for the use of fluorinated tosylates in medicinal chemistry.
Application in PET Tracer Synthesis: [18F]Fluoroethylation
One of the most widespread applications of fluorinated tosylates is in the preparation of 18F-labeled PET tracers. 2-[18F]Fluoroethyl tosylate ([18F]FEtOTs) is a highly valuable and frequently used prosthetic group for the radiofluorination of molecules containing nucleophilic functional groups such as phenols, amines, and thiols. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution by [18F]fluoride.
Experimental Workflow: Synthesis of an 18F-Labeled Tracer
Caption: Workflow for the synthesis of an 18F-labeled PET tracer using [18F]FEtOTs.
Protocol: Automated Synthesis of 2-[18F]Fluoroethyl Tosylate ([18F]FEtOTs)
This protocol is adapted from methodologies for automated synthesis modules.
Materials:
-
[18F]Fluoride in [18O]H2O
-
Anion exchange cartridge (e.g., QMA)
-
Elution solution: 0.5 mg K2CO3 and 5.0 mg Kryptofix 2.2.2 in 0.5 mL acetonitrile/water (4:1)
-
Anhydrous acetonitrile
-
Ethylene-1,2-ditosylate (10 mg) in anhydrous acetonitrile (1 mL)
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Ethanol, USP
Procedure:
-
[18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride onto a pre-conditioned anion exchange cartridge. Wash the cartridge with sterile water. Elute the [18F]fluoride into the reaction vessel using the elution solution.
-
Azeotropic Drying: Dry the [18F]fluoride by heating the reaction vessel under a stream of nitrogen while adding anhydrous acetonitrile in portions (3 x 0.5 mL).
-
Radiosynthesis: Add the solution of ethylene-1,2-ditosylate to the dried [18F]fluoride. Heat the reaction vessel at 100-120°C for 5-10 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities. Elute the [18F]FEtOTs from the cartridge with acetonitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 50-70% | [6] |
| Radiochemical Purity | >95% | [6] |
| Synthesis Time | 20-30 min | [6] |
Application in the Synthesis of Fluorinated Building Blocks
Fluorinated tosylates are excellent precursors for the synthesis of various fluorinated building blocks that can be incorporated into larger drug molecules. The tosylate group can be displaced by a variety of nucleophiles to introduce other functionalities.
Synthesis of Fluorinated Alkyl Azides from Fluorinated Tosylates
Fluorinated alkyl azides are valuable intermediates for the introduction of an azide group, which can then be used in "click chemistry" reactions, for example, to conjugate the fluorinated moiety to a larger molecule.
Protocol: Synthesis of 2,2,2-Trifluoroethyl Azide from 2,2,2-Trifluoroethyl Tosylate
Materials:
-
2,2,2-Trifluoroethyl tosylate
-
Sodium azide (NaN3)
-
Hexamethylphosphoramide (HMPA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,2-trifluoroethyl tosylate (1 equivalent) in HMPA.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 85°C and stir for 4.5 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Quantitative Data:
| Substrate | Product | Yield | Reference |
| 2,2,2-Trifluoroethyl tosylate | 2,2,2-Trifluoroethyl azide | 75% | [7] |
| 2,2,3,3,3-Pentafluoropropyl tosylate | 2,2,3,3,3-Pentafluoropropyl azide | 89% | [7] |
Fluorinated Tosylates in the Development of Covalent Inhibitors
While less common, the tosylate group itself, when part of a larger molecule, can potentially act as a reactive group for covalent bond formation with a biological target, although this is more speculative and less documented than its role as a leaving group. A more direct application is the use of sulfonyl fluorides, which are structurally related to tosylates, as warheads for covalent inhibitors that target serine, threonine, tyrosine, and lysine residues in proteins.[8]
Conceptual Signaling Pathway: Covalent Inhibition of a Kinase
Caption: Covalent inhibition of a kinase by a fluorinated sulfonyl compound.
Synthesis of Non-Radioactive Fluorinated Tosylates
The synthesis of non-radioactive fluorinated tosylates is crucial for their use as reference standards and as reagents in medicinal chemistry.
Protocol: Synthesis of 2-Fluoroethyl Tosylate
This protocol describes the synthesis of the "cold" (non-radioactive) version of [18F]FEtOTs.
Materials:
-
Sodium fluoride (NaF)
-
Milli-Q water
-
QMA cartridge (carbonate form)
-
Potassium carbonate (K2CO3)
-
Kryptofix 2.2.2
-
Acetonitrile (MeCN)
-
Ethylene-1,2-ditosylate
Procedure:
-
Prepare a solution of NaF (1 mg, 23.8 µmol) in Milli-Q water (1 mL) and load it onto a QMA cartridge.
-
Elute the trapped fluoride anions with a solution of K2CO3 (2 mg, 14.5 µmol) and Kryptofix 2.2.2 (11 mg, 29 µmol) in a mixture of Milli-Q water (200 µL) and MeCN (800 µL).
-
Perform azeotropic distillation at 100°C under a nitrogen atmosphere with sequential additions of MeCN (3 x 1 mL).
-
To the dried complex, add a solution of ethylene-1,2-ditosylate (7.4 mg, 21.6 µmol) in anhydrous MeCN (1 mL).
-
Heat the reaction mixture at 85°C for 10 minutes.
-
After cooling, the reaction mixture containing 2-fluoroethyl tosylate can be used directly or purified by HPLC.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 10 min | |
| Reaction Temperature | 85 °C | |
| Precursor:Base Molar Ratio | 1.5 | |
| Radiochemical Yield (for 18F version) | Optimized to >80% |
By leveraging the unique properties of the tosylate leaving group and the fluorine atom, medicinal chemists can access a wide range of fluorinated molecules with potential therapeutic and diagnostic applications. The protocols and data presented here provide a foundation for the effective utilization of fluorinated tosylates in drug discovery and development.
References
- 1. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Introduction of a Dodecafluoroheptyl Group into Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorinated alkyl chains, such as the dodecafluoroheptyl group (CF₃(CF₂)₅CH₂-), into organic molecules is a key strategy in medicinal chemistry and materials science. This functional group can significantly modulate a molecule's lipophilicity, metabolic stability, and conformational preferences, making it a valuable tool in drug design and the development of advanced materials. This document provides detailed application notes and experimental protocols for several methods to incorporate the dodecafluoroheptyl group into various molecular scaffolds. The protocols described herein cover nucleophilic substitution, etherification, and free-radical addition reactions, providing researchers with a versatile toolbox for dodecafluoroheptylation.
Introduction
The unique properties of fluorine have led to the widespread use of fluorinated functional groups in the design of bioactive compounds and functional materials. The dodecafluoroheptyl group, with its extended perfluorinated chain, imparts a high degree of lipophilicity and can create unique intermolecular interactions. This application note details reliable and reproducible methods for the introduction of this group, providing step-by-step protocols, quantitative data, and graphical representations of the experimental workflows.
Methods and Protocols
This section outlines three primary methods for the introduction of a dodecafluoroheptyl group:
-
Method A: Nucleophilic Substitution using 1H,1H,7H-Dodecafluoroheptanol (Mitsunobu Reaction) for the synthesis of ethers from phenols and alcohols.
-
Method B: Williamson Ether Synthesis using a dodecafluoroheptyl halide for the synthesis of ethers.
-
Method C: Free-Radical Addition of Perfluoroheptyl Iodide to Alkenes for the formation of carbon-carbon bonds.
Method A: Dodecafluoroheptylation of Phenols and Alcohols via Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and versatile method for the dehydration and subsequent nucleophilic substitution of primary and secondary alcohols. Here, 1H,1H,7H-dodecafluoroheptanol acts as the nucleophile to form dodecafluoroheptyl ethers from a range of phenolic and alcoholic substrates.
Experimental Protocol:
-
To a stirred solution of the desired phenol or alcohol (1.0 mmol), 1H,1H,7H-dodecafluoroheptanol (1.2 mmol), and triphenylphosphine (PPh₃) (1.5 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dodecafluoroheptyl ether.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Quantitative Data Summary:
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Phenol | Dodecafluoroheptyl phenyl ether | 12 | 85 |
| 4-Methoxyphenol | 1-(Dodecafluoroheptyloxy)-4-methoxybenzene | 16 | 82 |
| Benzyl alcohol | Benzyl dodecafluoroheptyl ether | 24 | 75 |
Logical Workflow for Mitsunobu Reaction:
Method B: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and straightforward method for preparing ethers. In this protocol, the alkoxide of a desired alcohol or phenol undergoes a nucleophilic substitution reaction with a dodecafluoroheptyl halide.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) (10 mL).
-
Add a strong base, such as sodium hydride (NaH) (1.2 mmol, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (2.0 mmol), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add 1-iodo-1H,1H,7H-dodecafluoroheptane (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Cresol | NaH | DMF | 80 | 12 | 90 |
| Cyclohexanol | NaH | THF | 60 | 16 | 78 |
| 2-Naphthol | K₂CO₃ | Acetonitrile | 80 | 10 | 88 |
Workflow for Williamson Ether Synthesis:
Method C: Free-Radical Addition to Alkenes
The free-radical addition of perfluoroalkyl iodides to alkenes is a highly effective method for forming C-C bonds and introducing a perfluoroalkyl chain. This reaction is typically initiated by radical initiators or photochemically.
Experimental Protocol:
-
In a sealable reaction vessel (e.g., a pressure tube), combine the alkene (1.0 mmol), perfluoroheptyl iodide (1.2 mmol), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 mmol) or benzoyl peroxide (BPO) (0.1 mmol).
-
Add a suitable solvent (e.g., acetonitrile, benzene, or tert-butanol) (5 mL).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Alternatively, for photochemical initiation, mix the alkene and perfluoroheptyl iodide in a quartz tube with a suitable solvent and irradiate with a UV lamp (e.g., 300 nm) at room temperature for 12-24 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the iodo-dodecafluoroheptyl-adduct. This adduct can be subsequently dehalogenated using a reducing agent like tributyltin hydride or zinc dust if desired.
Quantitative Data Summary:
| Alkene | Initiator | Temperature (°C) | Time (h) | Yield of Adduct (%) |
| 1-Octene | AIBN | 80 | 16 | 88 |
| Styrene | BPO | 90 | 12 | 92 |
| Methyl Acrylate | UV light | RT | 24 | 75 |
Workflow for Free-Radical Addition:
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Perfluoroalkyl iodides can be volatile and should be handled with care.
-
Radical initiators like AIBN and BPO are potentially explosive and should be handled according to safety data sheets (SDS).
-
Organophosphorus reagents like triphenylphosphine and azodicarboxylates are toxic and should be handled with caution.
-
Strong bases like sodium hydride are flammable and react violently with water.
Conclusion
The methods described in this application note provide a range of options for the efficient introduction of the dodecafluoroheptyl group into various organic molecules. The choice of method will depend on the specific substrate and the desired final product. These protocols have been optimized to be reproducible and scalable, providing a valuable resource for researchers in drug discovery and materials science.
Application Notes and Protocols: Reaction of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reaction of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate with various amine nucleophiles. The synthesis of fluorinated amines is of significant interest in medicinal chemistry and drug development, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] this compound is a valuable reagent for introducing a dodecafluoroheptyl moiety into target molecules.
Introduction
The p-toluenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting tosylate anion.[4] This property is exploited in the reaction of this compound with amine nucleophiles to form novel fluorinated amines. The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary amines.[4]
The highly fluorinated heptyl chain imparts unique properties to the resulting amine, including increased lipophilicity and altered basicity, which are desirable attributes in the design of new therapeutic agents.[5] This protocol outlines a general procedure for this transformation and provides representative data for the reaction with different classes of amines.
Data Presentation
The following table summarizes representative quantitative data for the reaction of this compound with various amine nucleophiles under standardized conditions.
| Amine Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Piperidine | 1-(1H,1H,7H-Dodecafluoroheptyl)piperidine | 12 | 80 | 85 |
| Morpholine | 4-(1H,1H,7H-Dodecafluoroheptyl)morpholine | 16 | 80 | 82 |
| n-Butylamine | N-(1H,1H,7H-Dodecafluoroheptyl)butan-1-amine | 24 | 100 | 75 |
| Aniline | N-(1H,1H,7H-Dodecafluoroheptyl)aniline | 36 | 110 | 60 |
Experimental Protocols
General Protocol for the Synthesis of N-(1H,1H,7H-Dodecafluoroheptyl) Amines
This protocol describes a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (2.0 - 3.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN).
-
Add the amine nucleophile (2.0 - 3.0 eq) to the solution. Using an excess of the amine helps to minimize the formation of dialkylated byproducts.[6]
-
Add the base (K₂CO₃ or Et₃N, 1.5 - 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, remove it under reduced pressure. If acetonitrile is used, it can be removed by rotary evaporation.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1H,1H,7H-dodecafluoroheptyl) amine.
Safety Precautions:
-
Handle this compound and all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fluorinated compounds may have specific hazards; consult the Safety Data Sheet (SDS) for detailed information.
Visualizations
References
- 1. CN114560775B - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - Google Patents [patents.google.com]
- 2. 1H,1H-Tridecafluoroheptylamine | C7H4F13N | CID 2776139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Preparation of Novel Fluorinated Compounds Using Dodecafluoroheptyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utility of dodecafluoroheptyl tosylate as a versatile building block for the introduction of the dodecafluoroheptyl moiety into a range of organic molecules. The protocols detailed below are intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug discovery who are interested in creating novel fluorinated compounds. The unique properties conferred by the long fluorous chain, such as altered lipophilicity, metabolic stability, and unique intermolecular interactions, make this reagent a valuable tool for molecular design and optimization.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery and materials science for modulating their physicochemical and biological properties. The dodecafluoroheptyl group, a long-chain polyfluorinated moiety, can impart unique characteristics to a parent molecule, including increased metabolic stability, enhanced binding affinity, and altered solubility profiles. Dodecafluoroheptyl tosylate (F-Tos) is an effective electrophile for introducing this fluorous chain via nucleophilic substitution reactions. The tosylate group serves as an excellent leaving group, facilitating reactions with a variety of nucleophiles under relatively mild conditions.
This document outlines the preparation of dodecafluoroheptyl tosylate and its subsequent application in the synthesis of novel fluorinated ethers, amines, and thioethers.
Synthesis of Dodecafluoroheptyl Tosylate
The synthesis of dodecafluoroheptyl tosylate is achieved through the reaction of 1H,1H,7H-dodecafluoro-1-heptanol with p-toluenesulfonyl chloride in the presence of a suitable base.
Experimental Protocol:
Materials:
-
1H,1H,7H-Dodecafluoro-1-heptanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,7H-dodecafluoro-1-heptanol (1.0 eq.) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dodecafluoroheptyl tosylate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Yield: 85-95%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Application in the Synthesis of Novel Fluorinated Compounds
Dodecafluoroheptyl tosylate is a versatile reagent for the synthesis of a variety of fluorinated compounds through nucleophilic substitution reactions. Below are protocols for the synthesis of representative ethers, amines, and thioethers.
Synthesis of Dodecafluoroheptyl Ethers
Reaction Scheme:
Caption: Synthesis of Dodecafluoroheptyl Ethers.
Experimental Protocol (General Procedure for Phenols):
-
To a solution of the desired phenol (1.2 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dodecafluoroheptyl tosylate (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative Examples):
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 85 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 8 | 92 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 10 | 88 |
Synthesis of Dodecafluoroheptyl Amines
Reaction Scheme:
Application Notes and Protocols: The Synthetic Utility of Tosylates for Alcohol Activation
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to tosylates is a cornerstone of modern organic synthesis, providing a robust method for activating the hydroxyl group and facilitating a wide array of subsequent transformations. The p-toluenesulfonyl (tosyl) group serves as an excellent leaving group, transforming a poorly reactive alcohol into a versatile electrophile for nucleophilic substitution and elimination reactions.[1][2][3] This activation strategy is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients, where mild reaction conditions and predictable stereochemical outcomes are paramount.[1][4]
The tosylation of an alcohol proceeds via the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[5][6] This process converts the hydroxyl group into a tosylate ester, which is a much better leaving group than the original hydroxide ion.[7] The resulting alkyl tosylates are versatile substrates that can undergo nucleophilic substitution reactions with a variety of nucleophiles.[3]
Key Advantages of Tosylate Activation:
-
Excellent Leaving Group: The tosylate anion is a weak base and highly resonance-stabilized, making it an excellent leaving group for nucleophilic substitution (S_N2) and elimination (E2) reactions.[4]
-
Mild Reaction Conditions: The preparation of tosylates from alcohols occurs under gentle conditions, avoiding the strongly acidic environments that can be detrimental to sensitive functional groups.[8]
-
Stereochemical Control: The tosylation of a chiral alcohol proceeds with the retention of configuration at the stereocenter.[4][7][9] Subsequent S_N2 reactions then occur with a predictable inversion of stereochemistry.[10][11]
-
Crystalline Nature: Tosylates are often crystalline solids, which facilitates their purification by recrystallization.[8]
Data Presentation
Table 1: Representative Conditions for the Tosylation of Alcohols
| Alcohol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Pyridine | Dichloromethane | 0 to RT | 2-6 | 85-95 | [1] |
| Chiral Secondary Alcohol | Pyridine | Chloroform | 0 | 12 | 92 | [1] |
| Homoallylic Alcohol | Triethylamine/DMAP | Dichloromethane | 0 | 2 | 88 | [1][12] |
| Benzyl Alcohols | Potassium Carbonate | Solvent-free | RT (grinding) | ~0.08 | High | [8][13] |
| Primary & Secondary | Potassium Hydroxide | Solvent-free | RT (grinding) | Variable | High | [8][13] |
Table 2: Nucleophilic Substitution of Alkyl Tosylates
| Alkyl Tosylate Type | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Tosylate | NaN₃ | DMF | 60 | 3 | 90 | [1] |
| Secondary Tosylate | NaBr | Acetone | 50 | 12 | 85 | [1] |
| Primary Tosylate | NaCN | DMSO | 80 | 6 | 82 | [1] |
| Secondary Tosylate | NaOMe | Methanol | 25 | 24 | 75 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
This protocol outlines the conversion of a primary alcohol to its corresponding tosylate using p-toluenesulfonyl chloride and pyridine.[1]
Materials:
-
Primary alcohol (1.0 eq.)
-
Anhydrous dichloromethane (DCM, 10 volumes)
-
Pyridine (1.5 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[5]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with deionized water (2 x 10 volumes) and brine solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Nucleophilic Substitution of a Primary Tosylate with Azide
This protocol describes the displacement of a tosylate group with an azide nucleophile, a common transformation in the synthesis of nitrogen-containing compounds.[1]
Materials:
-
Alkyl tosylate (1.0 eq.)
-
Sodium azide (NaN₃, 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous dimethylformamide.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with deionized water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl azide.
-
Further purification can be achieved through column chromatography.
Visualizations
Caption: Overall workflow for alcohol activation and subsequent nucleophilic substitution.
Caption: Mechanism of alcohol tosylation.
Caption: S_N2 reaction of a tosylate with a nucleophile.
References
- 1. benchchem.com [benchchem.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification using 1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate for the surface modification of various substrates. This fluorinated compound is a valuable tool for creating low-energy, hydrophobic, and oleophobic surfaces, with significant applications in biomedical devices, microfluidics, and drug delivery systems.
Introduction
This compound is a highly effective reagent for introducing a partially fluorinated alkyl chain onto surfaces. The molecule consists of a C7 carbon chain with twelve fluorine atoms, terminating in a p-toluenesulfonate (tosylate) group. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions with various functional groups present on a substrate's surface, such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups. This process results in the formation of a stable, covalently bound, self-assembled monolayer (SAM) that dramatically alters the surface properties of the material.
The primary advantage of using this fluorinated compound lies in the unique properties of the C-F bond. The high electronegativity of fluorine atoms and the dense packing of the fluorinated chains lead to surfaces with very low surface energy.[1] This translates to high contact angles for both water (hydrophobicity) and oils (oleophobicity), which can be leveraged to reduce non-specific protein adsorption, prevent biofouling, and control liquid-surface interactions in microfluidic devices.
Key Applications
-
Biomedical Implants and Devices: Modification of surfaces to reduce protein adsorption and improve biocompatibility.
-
Drug Delivery Systems: Functionalization of nanoparticles to control their interaction with biological environments.[2]
-
Microfluidics: Creation of hydrophobic channels to control fluid flow and prevent sample adhesion.
-
Anti-fouling Coatings: Development of surfaces that resist the adhesion of microorganisms and other contaminants.
-
Electronics: Passivation and protective coatings for sensitive components.
Quantitative Data Summary
The following table summarizes the expected surface properties after modification with this compound. The data is compiled from studies on surfaces modified with similar short-chain perfluoroalkyl groups. Actual values will vary depending on the substrate, reaction conditions, and the density of the resulting self-assembled monolayer.
| Property | Untreated Substrate (Typical) | Modified Substrate (Expected) |
| Water Contact Angle | 20-60° | 110-120° |
| Diiodomethane Contact Angle | 30-50° | 70-80° |
| Surface Free Energy | 40-60 mN/m | 10-20 mN/m |
Experimental Protocols
The following are detailed protocols for the surface modification of common substrates using this compound.
Protocol 1: Modification of Hydroxylated Surfaces (e.g., Glass, Silicon Dioxide)
This protocol describes the modification of surfaces rich in hydroxyl (-OH) groups. The reaction proceeds via a nucleophilic substitution where the surface hydroxyl groups, after deprotonation, attack the carbon atom attached to the tosylate leaving group.
Materials:
-
Substrate with hydroxylated surface (e.g., glass slides, silicon wafers)
-
Anhydrous toluene
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Acetone, HPLC grade
-
Isopropanol, HPLC grade
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrate in a solution of deionized water and detergent for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonciate in isopropanol for 15 minutes.
-
Sonciate in acetone for 15 minutes.
-
Dry the substrate under a stream of nitrogen gas.
-
To ensure a high density of hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with deionized water and dry under a nitrogen stream.
-
-
Modification Reaction:
-
Prepare a 1-10 mM solution of this compound in anhydrous toluene in a clean, dry reaction vessel.
-
Add triethylamine to the solution to a final concentration of 10-20 mM. The base acts as a catalyst by deprotonating the surface hydroxyl groups.
-
Immerse the cleaned and dried substrate into the reaction solution.
-
Seal the reaction vessel and allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse with copious amounts of toluene to remove unreacted reagents.
-
Sonciate the substrate in acetone for 10 minutes.
-
Rinse with isopropanol.
-
Dry the modified substrate under a stream of nitrogen gas.
-
Store in a clean, dry environment.
-
Protocol 2: Modification of Amine-Functionalized Surfaces
This protocol is suitable for surfaces that have been pre-functionalized with primary or secondary amine (-NH2 or -NHR) groups. The lone pair of electrons on the nitrogen atom acts as the nucleophile.[2]
Materials:
-
Amine-functionalized substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
-
Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA))
-
Appropriate rinsing solvents (e.g., DMF, DCM, acetone)
-
Nitrogen gas stream
Procedure:
-
Substrate Preparation:
-
Ensure the amine-functionalized substrate is clean and dry. If necessary, perform a final rinse with the anhydrous reaction solvent and dry under nitrogen.
-
-
Modification Reaction:
-
Dissolve this compound in the anhydrous solvent to a concentration of 1-10 mM.
-
Add the tertiary amine base to the solution (2-3 molar equivalents with respect to the tosylate).
-
Immerse the amine-functionalized substrate in the solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Post-Reaction Cleaning:
-
Remove the substrate and rinse thoroughly with the reaction solvent.
-
Sonciate in a fresh portion of the reaction solvent, followed by sonication in acetone.
-
Dry the modified substrate under a stream of nitrogen gas.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for surface modification.
Caption: Reaction mechanism for surface modification.
Signaling Pathways
This compound is primarily utilized for its ability to alter the physicochemical properties of material surfaces. There is currently no scientific literature to suggest that this compound, or the resulting modified surfaces, are directly involved in biological signaling pathways. Its role in a biological context is passive, influencing interactions at the biointerface by presenting a low-energy, non-adhesive surface. This can, for example, prevent the adsorption of proteins that might otherwise trigger a signaling cascade, but it does not participate in the signaling itself.
Conclusion
This compound is a versatile and effective reagent for creating highly hydrophobic and oleophobic surfaces. The protocols outlined above provide a robust framework for the modification of various substrates, enabling researchers to tailor surface properties for a wide range of applications in materials science, biotechnology, and drug development. Careful execution of the cleaning and reaction steps is crucial for achieving a dense and uniform self-assembled monolayer.
References
Troubleshooting & Optimization
Technical Support Center: 1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base (e.g., pyridine or triethylamine) in this tosylation reaction?
A1: The base serves two critical functions. First, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, forming a water-soluble salt like pyridinium chloride that is easily removed during the workup.[1][2] Second, pyridine can act as a nucleophilic catalyst; it reacts with p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic and reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.[1][3]
Q2: My reaction is very slow or shows no conversion. What are the most common causes?
A2: The most frequent cause of failure is the presence of moisture. p-Toluenesulfonyl chloride (TsCl) readily hydrolyzes with water, rendering it inactive.[4] Ensure all glassware is flame-dried, solvents are anhydrous, and reagents are stored under dry conditions.[5][6] Another common issue is the quality of the TsCl itself; older reagents can degrade.[4] For sterically hindered or less reactive alcohols like 1H,1H,7H-dodecafluoroheptan-1-ol, insufficient activation may also be a factor.[6]
Q3: How can I accelerate the reaction or improve the yield for this specific fluorinated alcohol?
A3: To improve reaction rates and yields, consider the following:
-
Add a Catalyst: Incorporating a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly speed up the reaction.[1][7]
-
Use a Stronger Base: For particularly unreactive alcohols, using a strong base like sodium hydride (NaH) in an anhydrous solvent (like THF) to first generate the more nucleophilic alkoxide can be effective.[2][6]
-
Increase Temperature: If the reaction is sluggish at 0°C, allowing it to warm to room temperature and stir for an extended period (e.g., 2-12 hours) can drive it to completion.[2]
-
Purify Reagents: Using freshly recrystallized TsCl (from hexane) has been shown to improve yields and reproducibility by removing impurities.[6]
Q4: A white precipitate formed in my reaction mixture. Is this a problem?
A4: A cloudy or white precipitate is typically the hydrochloride salt of the amine base used (e.g., pyridinium chloride or triethylammonium hydrochloride).[1][4] This is an expected byproduct and indicates the reaction is proceeding. This salt is generally removed during the aqueous workup.
Q5: What is the most effective method for removing pyridine and its salts during the workup?
A5: The most common and effective method is to wash the organic layer with an acidic aqueous solution. A dilute solution of hydrochloric acid (e.g., 1M HCl) will protonate the remaining pyridine, making it highly soluble in the aqueous layer.[1] Successive washes with water and brine will further remove any residual water-soluble impurities.[2]
Q6: Are there viable alternatives to pyridine as a base?
A6: Yes, triethylamine (Et3N or TEA) is a common alternative that functions well as an acid scavenger.[2][8] Other tertiary amines like diisopropylethylamine (DIPEA) can also be used. For enhanced reactivity, a combination of triethylamine with a catalytic amount of DMAP is a powerful system.[7][9]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| No or Low Product Yield | 1. Presence of Water: Reagents (alcohol, solvent, base) or glassware are not completely dry.[4][5] | Use flame-dried glassware under an inert atmosphere (N₂ or Ar).[7] Use anhydrous solvents and ensure reagents are stored in desiccators. |
| 2. Degraded p-Toluenesulfonyl Chloride (TsCl): TsCl is old or has been exposed to moisture.[4][6] | Use a fresh bottle of TsCl. For best results, recrystallize the TsCl from hexane to obtain pure, colorless plates.[6] | |
| 3. Insufficient Reaction Time/Temperature: The fluorinated alcohol is sterically hindered or electronically deactivated, requiring more forcing conditions. | Start the reaction at 0°C, then allow it to warm to room temperature and stir for 4-12 hours while monitoring via TLC.[2] | |
| Reaction Stalls / Incomplete Conversion | 1. Low Reactivity of Alcohol: The hydroxyl group of the fluorinated alcohol is a poor nucleophile. | Add a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP, 0.2-0.6 eq.).[1][7] |
| 2. Insufficient Base: Not enough base to drive the reaction and neutralize all generated HCl. | Ensure at least 1.5 equivalents of base (pyridine or triethylamine) are used relative to the alcohol.[2][9] | |
| Formation of Unexpected Byproduct | 1. In-situ Chlorination: The tosylate intermediate is displaced by a chloride ion. This is more common with benzylic alcohols but can occur.[9][10] | Ensure a sufficient excess of base is present to fully scavenge HCl. Use a polar aprotic solvent like DMF to potentially favor the desired tosylation.[9] |
| Difficult Workup / Emulsion Formation | 1. Incomplete Dissolution of Amine Salts: The hydrochloride salt of the base is not fully dissolved in the aqueous phase. | Perform an acidic wash with 1M HCl to ensure full protonation and dissolution of the base.[1] Use brine to help break up emulsions. |
Data Presentation: Reaction Parameter Optimization
This table summarizes typical reagent stoichiometries and conditions for the tosylation of alcohols. Optimizing within these ranges can significantly improve the yield of this compound.
| Parameter | Reagent | Typical Range (Equivalents) | Notes & Impact on Yield |
| Substrate | 1H,1H,7H-dodecafluoroheptan-1-ol | 1.0 | The limiting reagent. |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride (TsCl) | 1.2 - 1.5 | A slight excess ensures complete consumption of the alcohol.[2][9] Using too much complicates purification. |
| Base | Pyridine or Triethylamine (TEA) | 1.5 - 3.0 | An excess is required to neutralize HCl and may act as the solvent.[2] TEA is often used in stoichiometric amounts in a solvent like DCM. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.6 | Highly effective in accelerating the reaction, especially for hindered alcohols.[1][7] Can significantly improve yield and reduce reaction time. |
| Solvent | Dichloromethane (DCM), THF, Toluene | 5 - 10 Volumes | DCM is generally preferred.[2] The solvent must be anhydrous. |
| Temperature | 0°C to Room Temperature | - | Starting at 0°C controls the initial exothermic reaction.[2] Allowing the reaction to proceed at room temperature helps drive it to completion. |
| Reaction Time | 4 - 16 hours | - | Monitor by Thin Layer Chromatography (TLC) for the disappearance of the starting alcohol.[2] |
Experimental Protocol
Synthesis of this compound
This protocol is a generalized procedure based on standard tosylation methods.
-
Preparation:
-
Flame-dry a round-bottomed flask equipped with a magnetic stir bar under a stream of nitrogen or argon.[7]
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
-
Reagent Addition:
-
To the flask, add 1H,1H,7H-dodecafluoroheptan-1-ol (1.0 eq.).
-
Add anhydrous dichloromethane (DCM, approx. 10 volumes).[2]
-
Cool the resulting solution to 0°C in an ice bath.
-
Sequentially add triethylamine (1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.2 eq.).[9]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.[2]
-
-
Reaction:
-
Stir the reaction mixture at 0°C for 2 hours.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 12-16 hours.[9]
-
Monitor the reaction's progress by TLC until the starting alcohol spot is no longer visible.
-
-
Workup:
-
Quench the reaction by adding deionized water (10 volumes).[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2 x 10 volumes), saturated aqueous NaHCO₃ solution (2 x 10 volumes), and finally with brine (1 x 10 volumes).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[2]
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in the tosylation of fluorinated alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the tosylation of fluorinated alcohols. Our aim is to help you identify and mitigate the formation of unwanted side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the tosylation of fluorinated alcohols?
A1: The most frequently encountered side products include:
-
Elimination products (Alkenes): Fluorinated alcohols, particularly secondary ones, can undergo elimination to form alkenes, such as vinyl fluoride. This is often promoted by the basic conditions of the tosylation reaction.
-
Chloride Substitution Products: The chloride ion displaced from tosyl chloride (TsCl) can act as a nucleophile, displacing the newly formed tosylate group to yield an alkyl chloride. This is particularly prevalent with electron-deficient alcohols, such as certain benzyl alcohols.[1][2]
-
Hydrolysis Products: The starting fluorinated alcohol can be regenerated if the tosylate is hydrolyzed. This can occur if there is residual water in the reaction mixture.
-
Ether Formation: In some cases, the unreacted alcohol can act as a nucleophile and displace the tosylate from another molecule of the product, leading to the formation of a symmetrical ether.
Q2: How does the position of the fluorine atom(s) influence the reaction outcome?
A2: The location of fluorine atoms relative to the hydroxyl group significantly impacts the alcohol's reactivity and the propensity for side reactions.
-
α-Fluorinated Alcohols: Fluorine atoms on the same carbon as the hydroxyl group are strongly electron-withdrawing, which can decrease the nucleophilicity of the alcohol, making the tosylation reaction slower.
-
β-Fluorinated Alcohols: Fluorine atoms on the carbon adjacent to the hydroxyl-bearing carbon can increase the acidity of the β-protons, making elimination (E2) a more favorable pathway, leading to increased alkene formation.
Q3: Can the choice of base affect the formation of side products?
A3: Absolutely. The choice of base is critical in controlling the reaction pathway.
-
Strong, non-nucleophilic bases like triethylamine (TEA) are commonly used to scavenge the HCl produced during the reaction.
-
Pyridine can act as both a base and a nucleophilic catalyst. It reacts with TsCl to form a highly reactive N-tosylpyridinium salt, which then reacts with the alcohol.[3][4]
-
Using an excess of a strong base can promote elimination reactions, especially with secondary fluorinated alcohols. The molar ratio of base to the alcohol precursor is a key parameter to optimize.[5][6]
Troubleshooting Guides
Problem 1: Low yield of the desired tosylate and significant formation of an alkene side product.
This is a common issue, particularly with secondary and β-fluorinated alcohols, where elimination competes with substitution.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can favor the desired tosylation.
-
Choose a Bulkier, Less-Basic Amine: A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can be less effective at promoting E2 elimination compared to smaller amines like triethylamine.
-
Control Stoichiometry: Use a minimal excess of the base, just enough to neutralize the HCl formed. A large excess of base will increase the rate of elimination.
-
Solvent Choice: A less polar, aprotic solvent may disfavor the formation of charged intermediates involved in some elimination pathways.
Problem 2: Formation of a significant amount of the corresponding alkyl chloride instead of the tosylate.
This side reaction is prevalent when using tosyl chloride, especially with alcohols that form a relatively stable carbocation or are activated towards nucleophilic attack at the carbon atom. This is particularly noted in the tosylation of benzyl alcohols with electron-withdrawing substituents.[1][2]
Troubleshooting Steps:
-
Use Tosyl Anhydride: Tosyl anhydride can be used as an alternative to tosyl chloride. This eliminates the in-situ generation of chloride ions, thereby preventing the formation of the chloride byproduct.
-
Add a Chloride Scavenger: While not a common practice, the addition of a silver salt (e.g., silver carbonate) could in theory precipitate the chloride ions as they are formed. However, this would add complexity and cost to the reaction.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely. The formation of the tosylate is often fast. Prolonged reaction times or higher temperatures might favor the subsequent nucleophilic substitution by chloride.
Problem 3: The reaction is sluggish or does not go to completion, with starting alcohol remaining.
This can be due to several factors, including the purity of reagents and the inherent reactivity of the fluorinated alcohol.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will react with tosyl chloride, quenching it and preventing the reaction with the alcohol. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Check Reagent Purity: Use freshly opened or purified tosyl chloride. Old tosyl chloride can hydrolyze to p-toluenesulfonic acid. Bases like pyridine and triethylamine are hygroscopic and should be dried before use.
-
Use a Catalyst: For sterically hindered or less reactive alcohols, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Increase Reaction Temperature: If the alcohol is particularly unreactive, a moderate increase in temperature may be necessary. However, this should be done cautiously as it can also promote side reactions.
Data on Side Product Formation
The following tables summarize quantitative data on the formation of side products under various conditions.
Table 1: Formation of Volatile Side Products in the Radiosynthesis of 2-[¹⁸F]Fluoroethyl Tosylate [5][6][7]
| Temperature (°C) | Time (min) | Molar Ratio (Base/Precursor) | Yield of [¹⁸F]FEtOTs (%) | Yield of Volatile Side Products ([¹⁸F]VF + [¹⁸F]FEOH) (%) |
| 130 | 15 | 0.67 | 60 | 40 |
| 100 | 9 | 0.67 | 80 | 20 |
| 70 | 3 | 0.67 | >90 | <10 |
| 130 | 15 | 0.4 | >85 | <15 |
Note: [¹⁸F]VF is [¹⁸F]vinyl fluoride and [¹⁸F]FEOH is 2-[¹⁸F]fluoroethanol. The base used was K₂CO₃ and the precursor was 1,2-ethylene ditosylate.
Table 2: Formation of Chlorides in the Tosylation of Substituted Benzyl Alcohols [1][2]
| Benzyl Alcohol Substituent | Product(s) | Yield (%) |
| 4-NO₂ | 4-Nitrobenzyl chloride | 52 |
| 3-NO₂ | 3-Nitrobenzyl chloride | 45 |
| 2-NO₂ | 2-Nitrobenzyl chloride | 42 |
| 4-Br | 4-Bromobenzyl chloride | 35 |
| 3-Cl | 3-Chlorobenzyl chloride | 30 |
| None | Benzyl tosylate | 53 |
| 4-Me | 4-Methylbenzyl chloride | 34 |
| 4-OMe | 4-Methoxybenzyl chloride | 38 |
Reaction conditions: TsCl, TEA, DMAP in CH₂Cl₂ at 0 °C to room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Fluorinated Alcohol
This protocol is optimized to minimize side reactions for a typical primary fluorinated alcohol.
-
To a solution of the primary fluorinated alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Synthesis of 2,2,2-Trifluoroethyl Tosylate[8]
This procedure is adapted for the tosylation of the highly electron-withdrawn 2,2,2-trifluoroethanol.
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2,2,2-trifluoroethanol (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 4 hours, then let it warm to room temperature and stir overnight.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water, saturated copper (II) sulfate solution (to remove residual pyridine), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 2,2,2-trifluoroethyl tosylate.
Visual Troubleshooting Guide
The following diagrams illustrate logical workflows for troubleshooting common issues in the tosylation of fluorinated alcohols.
Caption: A troubleshooting workflow for common issues in the tosylation of fluorinated alcohols.
Caption: A decision-making workflow for selecting an appropriate tosylation protocol based on the type of fluorinated alcohol.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation During Recrystallization | - Inappropriate solvent or solvent system. - The compound may have a low melting point (32°C), making crystallization at room temperature difficult.[1] - Presence of impurities inhibiting crystallization. | - Screen a variety of solvents (e.g., hexanes, heptane, dichloromethane, ethyl acetate, or mixtures thereof). - Attempt recrystallization at lower temperatures (e.g., 0°C, -20°C). - Perform a preliminary purification by column chromatography to remove major impurities. |
| Oily Product Obtained After Purification | - Incomplete removal of residual solvent. - The product's low melting point.[1] - Presence of greasy impurities. | - Dry the product under high vacuum for an extended period. - Cool the product in an ice bath or freezer to induce solidification. - Purify by column chromatography, ensuring complete removal of non-polar impurities. |
| Multiple Spots on TLC After Column Chromatography | - Inappropriate eluent system providing poor separation. - Co-elution of impurities with the product. - Decomposition of the tosylate on silica gel. | - Optimize the eluent system by testing various solvent ratios (e.g., hexane/ethyl acetate, hexane/dichloromethane). - Consider using a different stationary phase, such as alumina (neutral or basic). - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of the acid-sensitive tosylate. |
| Product Decomposition During Purification | - Presence of moisture, leading to hydrolysis of the tosylate. - Exposure to acidic or basic conditions. - Prolonged heating during recrystallization. | - Use anhydrous solvents and glassware for all purification steps. - If using silica gel for chromatography, consider neutralizing it. - Minimize the time the compound is heated in solution. |
| Inaccurate Yield Calculation | - Incomplete reaction or significant side product formation. - Loss of product during transfers and work-up. - Inefficient extraction or precipitation. | - Monitor the reaction by TLC or NMR to ensure completion. - Ensure careful handling and transfer of the product at each step. - Optimize extraction and precipitation conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted 1H,1H,7H-dodecafluoroheptanol, excess p-toluenesulfonyl chloride, and p-toluenesulfonic acid formed from the hydrolysis of the chloride. Side products from elimination reactions are also possible, though less likely with a primary alcohol.
Q2: What is the recommended storage condition for purified this compound?
A2: Due to its sensitivity to moisture, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerator or freezer) to prevent degradation.
Q3: Can I use reverse-phase chromatography for purification?
A3: While possible, the highly fluorinated nature of the compound might lead to very strong retention on a C18 column. Normal-phase chromatography is generally the more common and recommended method for this type of molecule.
Q4: My purified product looks like a waxy solid or an oil. Is this normal?
A4: Yes, this is normal. This compound has a low melting point of 32°C, so it may appear as a waxy solid or even a colorless oil at or slightly above room temperature.[1]
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using a combination of techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS).
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀F₁₂O₃S | [1][2] |
| Molecular Weight | 486.28 g/mol | [1][2] |
| Melting Point | 32°C | [1] |
| Boiling Point | 126°C at 0.5 mmHg | [1] |
| CAS Number | 424-16-8 | [1][2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., n-hexane, or a mixture of hexane and a more polar solvent like ethyl acetate).
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent portion-wise while heating and stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the solution during this time.
-
Cooling: Once at room temperature, place the flask in an ice bath or a freezer for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
References
Technical Support Center: Challenges in Handling Moisture-Sensitive Tosylate Reagents
Welcome to the Technical Support Center for handling moisture-sensitive tosylate reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of these critical reagents in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions in a question-and-answer format.
Q1: My tosylation reaction is incomplete, with a significant amount of starting alcohol remaining. What are the common causes and how can I fix this?
A1: Incomplete tosylation is a frequent issue, often stemming from the deactivation of the tosylating agent by moisture. Here’s a breakdown of potential causes and solutions:
-
Moisture Contamination: p-Toluenesulfonyl chloride (TsCl) and other tosylating agents are highly susceptible to hydrolysis. Trace amounts of water in your reaction setup can consume the reagent, forming the unreactive p-toluenesulfonic acid.
-
Troubleshooting:
-
Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[1]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Anhydrous Base: Use a freshly distilled or anhydrous grade of amine bases like pyridine or triethylamine, as they are hygroscopic.[2]
-
-
-
Reagent Quality: The purity and activity of your tosyl chloride are paramount.
-
Troubleshooting:
-
Fresh Reagent: Use a fresh bottle of TsCl or one that has been properly stored. Old or improperly stored TsCl can hydrolyze over time.
-
Purification: If you suspect your TsCl has degraded, it can be purified by recrystallization.
-
-
-
Insufficient Reagents or Reaction Time: Incorrect stoichiometry or insufficient reaction time can lead to incomplete conversion.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of tosyl chloride (typically 1.1 to 1.5 equivalents) and the base.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time.[1]
-
-
-
Steric Hindrance: Sterically hindered alcohols can be challenging to tosylate.
-
Troubleshooting:
-
Elevated Temperature: For hindered alcohols, increasing the reaction temperature may be necessary.[1]
-
Alternative Reagents: Consider using a less sterically demanding sulfonylating agent, such as methanesulfonyl chloride (MsCl).
-
Stronger Base: For particularly stubborn alcohols, using a stronger, non-nucleophilic base might be beneficial.
-
-
Q2: I am observing a byproduct that is not my desired tosylate. What could it be and how can I avoid it?
A2: The formation of unexpected byproducts is often related to the substrate or reaction conditions. A common side reaction is the formation of an alkyl chloride.
-
Alkyl Chloride Formation: This is particularly prevalent with benzylic and allylic alcohols, where the initially formed tosylate is susceptible to nucleophilic attack by the chloride ion generated from tosyl chloride.
-
Troubleshooting:
-
Reaction Temperature: Keep the reaction temperature low (e.g., 0°C) to minimize the rate of this subsequent reaction.
-
Choice of Base: The choice of base can influence the outcome. While pyridine can sometimes promote chloride formation, it is often a necessary component of the reaction. Careful optimization of the base and reaction conditions is key.
-
-
Q3: How can I confirm the purity of my tosyl chloride before use?
A3: Ensuring the purity of your tosyl chloride is a critical first step. Several analytical techniques can be employed:
-
Melting Point: A sharp melting point close to the literature value (69-71°C for p-toluenesulfonyl chloride) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities, such as p-toluenesulfonic acid.
-
NMR Spectroscopy: 1H and 13C NMR can provide a detailed picture of the purity and confirm the structure of the tosyl chloride. The presence of signals corresponding to p-toluenesulfonic acid would indicate hydrolysis.
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to assess purity and identify volatile impurities.
Q4: What is the best way to handle and store solid, moisture-sensitive tosylate reagents?
A4: Proper handling and storage are crucial to maintain the integrity of your tosylate reagents.
-
Handling:
-
Inert Atmosphere: Whenever possible, handle solid tosylate reagents under an inert atmosphere using a glovebox or a Schlenk line.[3][4][5]
-
Quick Weighing: If an inert atmosphere setup is not available, weigh the reagent quickly in a dry, low-humidity environment. Minimize the time the container is open to the atmosphere.
-
Avoid Contamination: Use clean, dry spatulas and weighing boats.
-
-
Storage:
-
Sealed Containers: Store the reagent in a tightly sealed container. The use of desiccators with a suitable drying agent is highly recommended.
-
Inert Gas Blanket: For long-term storage, consider storing the container within a larger vessel that is purged with an inert gas.
-
Data Presentation
The following tables summarize key quantitative data related to tosylation reactions.
Table 1: Comparison of Common Bases in Tosylation Reactions
| Base | pKa of Conjugate Acid | Typical Equivalents | Remarks |
| Pyridine | 5.25 | 1.5 - 5.0 | Often used as both base and solvent. Can act as a nucleophilic catalyst.[6] |
| Triethylamine (TEA) | 10.75 | 1.5 - 3.0 | A common non-nucleophilic base. It is hygroscopic and should be distilled before use.[2] |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | Catalytic (0.05 - 0.2) | A highly effective nucleophilic catalyst, often used in combination with a stoichiometric base like TEA. |
Table 2: Troubleshooting Guide for Common Tosylation Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Moisture contamination | Dry all glassware and use anhydrous solvents and reagents. |
| Poor reagent quality | Use fresh or purified tosyl chloride. | |
| Steric hindrance | Increase reaction temperature or use a less hindered sulfonylating agent (e.g., MsCl). | |
| Formation of Alkyl Chloride | Substrate is benzylic or allylic | Maintain low reaction temperatures (e.g., 0°C). |
| Difficulty in Purification | Product co-elutes with tosyl-containing byproducts | Quench excess TsCl with an amine or aqueous base before chromatography to form a more polar byproduct. |
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol under Anhydrous Conditions
-
Preparation: Dry all glassware (a round-bottom flask, magnetic stir bar, and septum) in an oven at 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.[1]
-
Reaction Setup: To the cooled round-bottom flask, add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Addition of Base: Add triethylamine (1.5 eq.) to the solution via syringe.
-
Addition of Tosyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 5-10 minutes.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification of p-Toluenesulfonyl Chloride by Recrystallization
-
Dissolution: In a fume hood, dissolve the impure p-toluenesulfonyl chloride in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of ether and petroleum ether).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat gently for a few minutes.
-
Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum. Store the recrystallized tosyl chloride in a tightly sealed container in a desiccator.
Mandatory Visualization
Caption: General experimental workflow for a tosylation reaction.
Caption: Troubleshooting flowchart for incomplete tosylation reactions.
Caption: Hydrolysis of p-toluenesulfonyl chloride by water.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. batch.libretexts.org [batch.libretexts.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. Chemistry Teaching Labs - Addition of solids to Schlenk tubes [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fluorinated Tosylate Reactions
Welcome to the technical support center for optimizing temperature and time in fluorinated tosylate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a fluorinated tosylate reaction?
A1: The most critical parameters are temperature, reaction time, the choice of fluoride source, and the solvent. These factors collectively determine the reaction rate, yield, and the profile of byproducts.
Q2: Why is temperature control so important?
A2: Temperature significantly influences the reaction kinetics. While higher temperatures can increase the rate of the desired nucleophilic substitution (SN2) reaction, they can also disproportionately favor side reactions, most notably elimination (E2) reactions, which lead to the formation of undesired alkene byproducts.[1] Finding the optimal temperature is key to maximizing the yield of the fluorinated tosylate while minimizing impurities.
Q3: How does reaction time affect the outcome?
A3: Reaction time is crucial for ensuring the reaction proceeds to completion. Insufficient reaction time will result in a low yield of the desired product. However, excessively long reaction times, especially at elevated temperatures, can lead to the degradation of the product and the formation of byproducts.[2][3] It is therefore important to monitor the reaction progress to determine the optimal time point for quenching the reaction.
Q4: What are the common side reactions, and how can they be minimized?
A4: The most common side reactions are elimination to form alkenes and hydrolysis of the tosylate if water is present. Elimination is favored at higher temperatures, so running the reaction at the lowest effective temperature can minimize this.[1] Using an anhydrous fluoride source and aprotic solvents will prevent hydrolysis. In some cases, volatile byproducts such as vinyl fluoride and 2-fluoroethanol can also form, particularly at higher temperatures and longer reaction times.[2][3]
Q5: Which fluoride source should I use?
A5: The choice of fluoride source is critical. Common sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF). KF and CsF are often used with a phase-transfer catalyst (like a crown ether) to improve their solubility and reactivity in organic solvents. Anhydrous TBAF is highly reactive and soluble in organic solvents, often allowing for milder reaction conditions.
Troubleshooting Guides
Problem 1: Low or No Yield of the Fluorinated Product
| Possible Cause | Troubleshooting Action |
| Inactive Fluoride Source | Use a freshly opened or properly stored anhydrous fluoride source. Many fluoride salts are hygroscopic and their reactivity decreases upon exposure to moisture. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress. Some reactions require heating to proceed at a reasonable rate. |
| Insufficient Reaction Time | Monitor the reaction by a suitable analytical method (e.g., TLC, GC, or NMR) to ensure it has reached completion. |
| Poor Solubility of Fluoride Salt | If using KF or CsF, add a phase-transfer catalyst (e.g., 18-crown-6) to improve solubility and reactivity. |
| Inappropriate Solvent | Use a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion. |
Problem 2: High Levels of Elimination Byproduct
| Possible Cause | Troubleshooting Action |
| Reaction Temperature is Too High | Decrease the reaction temperature. Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more sensitive to increases in temperature.[1] |
| Strongly Basic Fluoride Source | While fluoride is a weak base, some fluoride sources can be more basic. Consider using a less basic fluoride source or adding a mild acidic buffer if compatible with your substrate. |
| Sterically Hindered Substrate | For secondary or sterically hindered primary tosylates, elimination can be more competitive. Use the mildest possible reaction conditions (lower temperature, less basic fluoride source). |
Problem 3: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Action | | Presence of Water | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and store fluoride salts in a desiccator. Water can lead to the formation of alcohol byproducts. | | Reaction with Solvent | At elevated temperatures, some solvents may react with the substrate or reagents. Ensure the chosen solvent is stable under the reaction conditions. | | Formation of Volatile Byproducts | In some cases, volatile byproducts like vinyl fluoride can form. Optimizing for lower temperatures and shorter reaction times can minimize their formation.[2][3] | | In situ Chloride Formation | If using tosyl chloride for the preparation of the tosylate, the chloride byproduct can sometimes compete with fluoride as a nucleophile, leading to chlorinated byproducts.[4] Ensure complete removal of any chloride sources before the fluorination step. |
Data on Temperature and Time Optimization
The following table summarizes the effect of temperature and reaction time on the yield of 2-[18F]fluoroethyl tosylate and the formation of volatile byproducts. This data is from a specific radiolabeling application but provides valuable insights into the general trends of these reactions.[2][3]
Table 1: Effect of Temperature and Time on the Radiochemical Yield of 2-[18F]Fluoroethyl Tosylate and Byproducts [2][3]
| Entry | Temperature (°C) | Time (min) | Yield of [¹⁸F]FEtOTs (%) | Yield of [¹⁸F]VF (%) | Yield of [¹⁸F]FEOH (%) |
| 1 | 70 | 3 | >95 | 2 | 1 |
| 2 | 130 | 3 | Not Reported | 15 | 6 |
| 3 | 70 | 15 | Not Reported | 8 | 3 |
| 4 | 130 | 15 | 58 | 28 | 11 |
[¹⁸F]FEtOTs: 2-[¹⁸F]fluoroethyl tosylate; [¹⁸F]VF: [¹⁸F]vinyl fluoride; [¹⁸F]FEOH: 2-[¹⁸F]fluoroethanol
Experimental Protocols
Protocol 1: Radiosynthesis of 2-[18F]Fluoroethyl Tosylate[2]
This protocol details the optimization of conditions for the synthesis of a radiolabeled fluorinated tosylate.
Materials:
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
1,2-ethylene ditosylate
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
The [K+/K222]/[18F]F-/CO32- complex is dried by azeotropic distillation at 100 °C under a nitrogen atmosphere with the sequential addition of MeCN (3 x 1 mL).
-
A solution of 1,2-ethylene ditosylate (8 mg, 21.6 µmol) in 1 mL of anhydrous MeCN is added to the dried complex.
-
The reaction vial is sealed and heated to the desired temperature (ranging from 70 to 130 °C) for a specified time (ranging from 3 to 15 minutes).
-
After the reaction, the crude product is analyzed by radio-HPLC to determine the radiochemical yields of the desired product and byproducts.
Analysis of Volatile Byproducts: [2]
-
Headspace gas chromatography-mass spectrometry (HS-GC-MS) can be used to identify and quantify volatile byproducts.
-
Samples are heated (e.g., at 80 °C for 15 min) to facilitate the desorption of volatile compounds into the headspace.
-
A sample of the headspace gas is injected into the GC-MS for analysis.
Visualizing Reaction Pathways and Optimization Logic
The following diagrams illustrate the key reaction pathways and the logic for optimizing reaction conditions.
Caption: Key reaction pathways in the fluorination of an alkyl tosylate.
Caption: A troubleshooting workflow for optimizing fluorinated tosylate reactions.
References
how to prevent elimination side reactions with alkyl tosylates
Welcome to the technical support center for optimizing reactions involving alkyl tosylates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted elimination side reactions and maximize your desired substitution products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substitution reaction on a secondary alkyl tosylate is yielding a significant amount of alkene (elimination) product. How can I favor the SN2 pathway?
A1: This is a common challenge as secondary tosylates are prone to both SN2 and E2 reactions.[1] Several factors can be adjusted to favor substitution over elimination.
-
Choice of Nucleophile/Base: The basicity of your nucleophile is critical. Strongly basic nucleophiles like alkoxides (e.g., ethoxide, tert-butoxide) and hydroxide will strongly favor the E2 pathway.[2][3] To promote SN2, use a good nucleophile that is a weak base.[2] Examples include halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[3]
-
Temperature: Elimination reactions are entropically favored and are therefore promoted by higher temperatures.[4][5] Running your reaction at a lower temperature will decrease the rate of both reactions but will preferentially disfavor the E2 pathway.[6] It is recommended to run the reaction at the lowest temperature that allows for a reasonable substitution rate.
-
Solvent: Polar aprotic solvents are known to enhance the rate of SN2 reactions while not significantly favoring E2.[2][7] These solvents solvate the cation but leave the anion (your nucleophile) relatively free and highly reactive. Suitable choices include DMSO, DMF, and acetonitrile. Polar protic solvents, like ethanol or water, can solvate the nucleophile, reducing its nucleophilicity and can favor elimination.[7][8]
-
Use a Non-Hofmann Base: If a base is required, avoid sterically hindered (bulky) bases like potassium tert-butoxide (KOtBu), as they preferentially abstract the most accessible proton, leading to the Hofmann (less substituted) elimination product.[9][10]
Q2: I am working with a primary alkyl tosylate but still observing some elimination. What could be the cause and how do I prevent it?
A2: While primary tosylates strongly favor the SN2 pathway, elimination can still occur, particularly under specific conditions.[11]
-
Sterically Hindered Base: The most common cause is the use of a strong, sterically hindered base (e.g., KOtBu, DBU).[9] The bulkiness of the base makes it difficult to act as a nucleophile at the primary carbon, so it acts as a base instead, abstracting a beta-hydrogen.[11] If possible, switch to a smaller, less basic nucleophile.
-
High Temperature: As with secondary tosylates, high temperatures will always increase the proportion of elimination product.[4] Ensure your reaction is not overheating.
-
Substrate Structure: Even with a primary tosylate, significant steric hindrance near the reaction center (e.g., a neopentyl-type structure) can impede the SN2 pathway and make E2 more competitive.[12]
Q3: Is there a way to predict whether my reaction will favor SN2 or E2?
A3: A qualitative prediction can be made by analyzing four key factors: the substrate, the nucleophile/base, the solvent, and the temperature.[7] The interplay of these factors determines the predominant reaction pathway.
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for predicting SN2 vs. E2 outcomes.
Q4: My substrate is a tertiary alkyl tosylate. Can I achieve a substitution product?
A4: It is extremely difficult to achieve SN2 substitution on a tertiary alkyl tosylate due to severe steric hindrance preventing backside attack.[1][12] Any attempt with a strong nucleophile/base will result almost exclusively in the E2 product.[1] If a weak nucleophile/base is used in a polar protic solvent, you may observe a mixture of SN1 and E1 products. However, controlling this competition is also challenging, with elimination often being a major side reaction, especially with heat.[13] For tertiary systems, it is generally better to consider alternative synthetic routes if a substitution product is desired.
Quantitative Data Summary
The choice of base and temperature significantly impacts the ratio of substitution to elimination products. The following tables provide illustrative data.
Table 1: Effect of Base Structure on % Olefin (Elimination Product) from 2-Pentyl Tosylate
| Base (in corresponding alcohol solvent) | % Less Substituted Olefin (Hofmann) | % More Substituted Olefin (Zaitsev) | Total % Olefin |
| Potassium n-butoxide | 16 | 74 | 90 |
| Potassium sec-butoxide | 45 | 45 | 90 |
| Potassium tert-butoxide | 70 | 22 | 92 |
Data adapted from a study on elimination reactions of various alkyl tosylates. The data clearly shows that increasing the steric bulk of the base favors the formation of the less-substituted (Hofmann) alkene.[14]
Table 2: Effect of Temperature on SN2/E2 Product Ratio
| Substrate | Base/Solvent | Temperature (°C) | % E2 Product | % SN2 Product |
| 2-Bromopropane | NaOEt / EtOH | 25 | 79 | 21 |
| 2-Bromobutane | NaOEt / EtOH | 25 | 82 | 18 |
| 2-Bromobutane | NaOEt / EtOH | 80 | 91.4 | 8.6 |
Data from studies on alkyl halides, which serve as a good proxy for the behavior of alkyl tosylates.[2][6] Note the clear trend: increasing temperature significantly increases the percentage of the elimination product.[4]
Experimental Protocols
Protocol: General Procedure to Maximize SN2 Product from a Secondary Alkyl Tosylate
This protocol outlines a general method for performing a nucleophilic substitution on a secondary alkyl tosylate while minimizing the E2 side reaction.
-
Reagent Selection:
-
Nucleophile: Choose a good nucleophile with low basicity (e.g., sodium iodide, sodium azide, sodium cyanide). Avoid alkoxides and hydroxides.
-
Solvent: Use a polar aprotic solvent such as anhydrous DMF or acetonitrile. Ensure the solvent is dry, as water can interfere with the reaction.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the secondary alkyl tosylate (1.0 eq).
-
Dissolve the tosylate in the chosen anhydrous polar aprotic solvent (e.g., DMF).
-
In a separate flask, dissolve the nucleophile (1.1 - 1.5 eq) in the same solvent.
-
-
Execution:
-
Cool the flask containing the tosylate solution to 0 °C using an ice bath. Lower temperatures are key to disfavoring elimination.[5]
-
Slowly add the nucleophile solution to the stirred tosylate solution via a dropping funnel or syringe over 15-30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary, as this will promote the E2 pathway.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by pouring the mixture into cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine to remove the DMF and residual salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography to separate the desired SN2 product from any alkene byproduct and unreacted starting material.
-
Visual Guides
The competition between substitution and elimination is governed by several interconnected factors.
Caption: Competing SN2 and E2 reaction pathways for alkyl tosylates.
The following diagram illustrates how various experimental conditions can be tuned to favor the desired SN2 reaction.
Caption: Key factors to control for maximizing SN2 products.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Volatile Byproducts During ¹⁸F-Fluoroalkylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the formation of volatile byproducts during ¹⁸F-fluoroalkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common volatile radioactive byproducts observed during ¹⁸F-fluoroalkylation?
A1: The most well-documented volatile radioactive byproducts occur during ¹⁸F-fluoroethylation using precursors like 1,2-ethylene ditosylate. In this case, the primary volatile impurities are [¹⁸F]vinyl fluoride ([¹⁸F]VF) and 2-[¹⁸F]fluoroethanol ([¹⁸F]FEOH) .[1][2][3] The formation of other volatile byproducts can occur with different fluoroalkylating agents. For instance, while less detailed in the literature, the use of volatile reagents like [¹⁸F]fluoromethyl iodide in ¹⁸F-fluoromethylation reactions can also lead to radioactive gaseous impurities if not handled properly.[4]
Q2: What are the main factors influencing the formation of these volatile byproducts?
A2: The formation of volatile byproducts is primarily influenced by three key reaction parameters:
-
Temperature: Higher reaction temperatures tend to increase the formation of volatile byproducts.[1][2]
-
Reaction Time: Longer reaction times can lead to increased byproduct formation.[1][2]
-
Base to Precursor Molar Ratio: The amount of base relative to the precursor is a critical factor. An inappropriate ratio can promote side reactions that generate volatile impurities.[1][3]
Q3: How can I detect and quantify volatile radioactive byproducts?
A3: Volatile radioactive byproducts are typically detected and quantified using radio-High Performance Liquid Chromatography (radio-HPLC) and radio-Thin Layer Chromatography (radio-TLC).[5][6] For definitive identification, techniques such as headspace gas chromatography-mass spectrometry (HS-GC-MS) can be employed on collected radioactive peaks from the HPLC.[1][2] It is important to be aware that the analysis of highly volatile compounds can be challenging, and methods should be validated to ensure accurate quantification.
Q4: What are the safety implications of forming volatile radioactive byproducts?
A4: The formation of volatile radioactive byproducts is a significant radiation safety concern. These gaseous impurities can easily spread within the hot cell and potentially be released into the laboratory environment if not properly contained. This can lead to contamination of equipment and unnecessary radiation exposure to personnel. Therefore, minimizing their formation and ensuring proper ventilation and trapping are crucial.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| High levels of [¹⁸F]vinyl fluoride and/or 2-[¹⁸F]fluoroethanol detected. | 1. Excessive reaction temperature: High temperatures promote elimination and other side reactions.[1][2]2. Prolonged reaction time: Longer heating allows for greater conversion to byproducts.[1][2]3. Inappropriate base to precursor molar ratio: Too much base can drive the formation of byproducts.[1][3] | 1. Optimize reaction temperature: Systematically lower the temperature (e.g., in 10°C increments) to find the optimal balance between product yield and byproduct formation.2. Reduce reaction time: Perform time-course experiments to determine the minimum time required for sufficient product formation.3. Titrate the base to precursor ratio: Experiment with different molar ratios to find the optimal concentration that maximizes the desired reaction while minimizing side reactions. |
| Low radiochemical yield (RCY) of the desired ¹⁸F-fluoroalkylated product. | 1. Suboptimal reaction conditions: As above, temperature, time, and base concentration can be suboptimal for the main reaction.2. Presence of water: Residual water in the reaction mixture can hydrolyze the precursor and reduce the reactivity of the [¹⁸F]fluoride.[7]3. Poor quality of precursor or reagents: Degradation of the precursor or impurities in the solvents or base can lead to low yields. | 1. Systematic optimization of reaction parameters: Utilize a design of experiments (DoE) approach to efficiently explore the effects of temperature, time, and concentrations.2. Ensure anhydrous conditions: Thoroughly dry all solvents and reagents. Perform azeotropic drying of the [¹⁸F]fluoride with acetonitrile.[8]3. Verify the quality of starting materials: Use fresh, high-purity precursors and reagents. Confirm precursor integrity via analytical methods if necessary. |
| Inconsistent or non-reproducible results. | 1. Variability in manual operations: Manual synthesis can introduce variability in heating, timing, and reagent addition.2. Inconsistent performance of automated synthesis modules: Issues with valve switching, heating, or vacuum can lead to inconsistent results.[8]3. Lot-to-lot variability of reagents or cartridges: Differences in the quality of precursors, solvents, or solid-phase extraction (SPE) cartridges can affect the outcome. | 1. Standardize manual procedures: Develop and strictly follow a detailed standard operating procedure (SOP).2. Perform regular maintenance and calibration of automated synthesizers: Ensure all components are functioning correctly.3. Qualify new lots of critical reagents and materials: Test new batches on a small scale before use in routine production. |
Data Presentation
Table 1: Effect of Reaction Temperature and Time on the Formation of Volatile Byproducts during [¹⁸F]FEtOTs Synthesis
| Temperature (°C) | Time (min) | [¹⁸F]FEtOTs Yield (%) | [¹⁸F]VF Yield (%) | [¹⁸F]FEOH Yield (%) |
| 70 | 3 | 75 ± 3 | 2 ± 1 | 5 ± 1 |
| 130 | 3 | 85 ± 2 | 5 ± 1 | 8 ± 2 |
| 70 | 15 | 60 ± 4 | 8 ± 2 | 12 ± 2 |
| 130 | 15 | 45 ± 5 | 25 ± 3 | 20 ± 3 |
| 100 | 9 | 90 ± 2 | 3 ± 1 | 4 ± 1 |
Data synthesized from trends reported in the literature. Actual yields may vary depending on specific experimental conditions.[1][2]
Table 2: Influence of Base (K₂CO₃) to Precursor (1,2-ethylene ditosylate) Molar Ratio on Product and Byproduct Yields
| Base/Precursor Molar Ratio | [¹⁸F]FEtOTs Yield (%) | Volatile Byproducts Yield (%) |
| 0.7 | 88 ± 4 | 8 ± 2 |
| 1.3 | 92 ± 3 | 5 ± 1 |
| 2.7 | 85 ± 5 | 12 ± 3 |
Data synthesized from trends reported in the literature. Reactions performed at 100°C for 10 minutes.[1]
Experimental Protocols
Protocol 1: Manual Synthesis of [¹⁸F]2-fluoroethyl tosylate ([¹⁸F]FEtOTs)
1. [¹⁸F]Fluoride Trapping and Elution:
- Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).
- Wash the cartridge with sterile water.
- Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture.[1]
2. Azeotropic Drying:
- Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating at 100-110°C under a stream of nitrogen, with sequential additions of anhydrous acetonitrile.[1]
3. Radiofluorination:
- Add a solution of 1,2-ethylene ditosylate in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.
- Seal the reaction vessel and heat at the optimized temperature (e.g., 100°C) for the optimized time (e.g., 10 minutes).
4. Purification:
- Cool the reaction vessel to room temperature.
- Purify the crude product using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted [¹⁸F]fluoride and polar impurities.
- Elute the purified [¹⁸F]FEtOTs from the SPE cartridge with a suitable solvent.
5. Quality Control:
- Analyze the radiochemical purity and identity of the final product using radio-HPLC and/or radio-TLC.
Protocol 2: Automated Synthesis of [¹⁸F]Fluoromethylcholine ([¹⁸F]FCH)
This protocol is adapted for a GE TRACERlab FXFN module but can be modified for other synthesizers.[8]
1. [¹⁸F]Fluoride Preparation:
- The automated module traps the [¹⁸F]fluoride on a QMA cartridge, elutes it with K₂CO₃/K₂₂₂, and performs azeotropic drying.
2. Synthesis of [¹⁸F]Fluoromethyl Tosylate:
- A solution of ditosylmethane in acetonitrile is automatically added to the dried [¹⁸F]fluoride.
- The reaction is heated at 120°C for 10 minutes to generate [¹⁸F]fluoromethyl tosylate in situ.[8]
3. [¹⁸F]Fluoromethylation:
- A solution of dimethylaminoethanol (DMAE) in acetonitrile is added to the reaction mixture.
- The reaction is heated at 120°C for another 10 minutes to produce [¹⁸F]FCH.[8]
4. Purification:
- The reaction solvent is evaporated.
- The residue is diluted with water and passed through a series of SPE cartridges (e.g., C18 and CM-Light) for purification.[8]
5. Formulation and Quality Control:
- The purified [¹⁸F]FCH is eluted with sterile saline.
- The final product is analyzed for radiochemical purity, residual solvents, and other quality control parameters.
Visualizations
Caption: Formation pathways of volatile byproducts in ¹⁸F-fluoroethylation.
Caption: Iterative workflow for optimizing ¹⁸F-fluoroalkylation conditions.
Caption: Quality control workflow for ¹⁸F-fluoroalkylated radiopharmaceuticals.
References
- 1. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. siue.edu [siue.edu]
- 8. A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for dodecafluoroheptyl tosylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dodecafluoroheptyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of dodecafluoroheptyl tosylate?
A1: The synthesis of dodecafluoroheptyl tosylate involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA). The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction.[1][2]
Q2: What are the recommended starting ratios of reagents for a lab-scale synthesis?
A2: For a laboratory-scale synthesis, a slight excess of p-toluenesulfonyl chloride and the base is recommended to ensure the complete conversion of the starting alcohol. A typical starting point is to use 1.0 equivalent of the dodecafluoroheptanol, 1.2-1.5 equivalents of tosyl chloride, and 1.5 equivalents of a base like triethylamine or pyridine.[2][3]
Q3: What is the importance of using anhydrous conditions?
A3: Maintaining anhydrous (dry) conditions is critical for a successful tosylation reaction. p-Toluenesulfonyl chloride can react with water, which leads to the formation of p-toluenesulfonic acid and reduces the yield of the desired tosylate. Therefore, using anhydrous solvents and ensuring all glassware is thoroughly dried is essential.
Q4: Are there any common side reactions to be aware of during the synthesis of dodecafluoroheptyl tosylate?
A4: A potential side reaction is the conversion of the alcohol to the corresponding alkyl chloride. This can occur when the tosylate formed in situ reacts with the chloride ions generated during the reaction. This is more prevalent with substrates that have electron-withdrawing groups, a characteristic of dodecafluoroheptanol.[1][2] Using a base like triethylamine can help to minimize this side reaction.[4]
Q5: What are the key safety precautions to consider when handling the reagents?
A5: p-Toluenesulfonyl chloride is corrosive and can cause skin and eye irritation. It is also moisture-sensitive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive p-toluenesulfonyl chloride (due to hydrolysis).2. Insufficient base.3. Presence of water in the reaction. | 1. Use fresh or purified p-toluenesulfonyl chloride.2. Ensure the correct stoichiometry of the base is used (a slight excess is often beneficial).3. Use anhydrous solvents and ensure all glassware is properly dried. |
| Formation of a Significant Amount of Alkyl Chloride Byproduct | The in situ generated tosylate is reacting with chloride ions. This is more likely with the electron-withdrawing fluorinated substrate.[2] | 1. Consider using a non-nucleophilic base.2. Carefully control the reaction temperature; lower temperatures may favor the desired tosylation.3. Minimize reaction time once the starting material is consumed to reduce the time for the side reaction to occur. |
| Difficult Purification of the Final Product | The product may have similar polarity to the starting material or byproducts, making separation by column chromatography challenging. | 1. An aqueous workup is necessary to remove the base and its salt.2. If column chromatography is used, careful selection of the eluent system is required. A gradient elution may be necessary.3. Recrystallization from a suitable solvent system can be an effective purification method for the final product. |
| Incomplete Reaction After Extended Time | The alcohol is sterically hindered or has low nucleophilicity due to the electron-withdrawing fluoroalkyl chain. | 1. Increase the amount of p-toluenesulfonyl chloride and base.2. Gently heat the reaction mixture, but monitor for byproduct formation.3. Consider using a more reactive sulfonylating agent if the reaction remains sluggish. |
Scale-Up Considerations
Scaling up the synthesis of dodecafluoroheptyl tosylate from the lab to a pilot plant or manufacturing scale introduces new challenges. The following table outlines key considerations.
| Parameter | Lab-Scale (e.g., 1-10 g) | Pilot-Plant Scale (e.g., 1-10 kg) | Key Considerations for Scale-Up |
| Stoichiometry | 1.0 eq. Alcohol1.2-1.5 eq. TsCl1.5 eq. Base | 1.0 eq. Alcohol1.1-1.3 eq. TsCl1.2-1.4 eq. Base | Reduce excess of reagents to improve process economics and reduce waste streams. |
| Solvent Volume | ~10-20 mL per gram of alcohol | ~5-10 L per kg of alcohol | Decrease the relative solvent volume to improve throughput, but ensure efficient stirring and heat transfer. |
| Temperature Control | Ice bath (0 °C) for addition, then ambient temperature. | Jacketed reactor with controlled cooling and heating. | Exothermic nature of the reaction requires efficient heat removal to prevent runaway reactions and byproduct formation. |
| Addition Rate | Addition of reagents over a few minutes. | Slow, controlled addition of reagents over a longer period (e.g., 1-2 hours). | To maintain temperature control and minimize localized high concentrations of reagents. |
| Work-up & Purification | Separatory funnel for aqueous washes, followed by column chromatography or recrystallization. | Large-scale extraction vessels, and potentially crystallization or distillation for purification. | The efficiency of extraction and phase separation can be different at a larger scale. Purification methods need to be scalable and economically viable. |
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a general guideline for the synthesis of dodecafluoroheptyl tosylate and may require optimization.
Materials:
-
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure dodecafluoroheptyl tosylate.
Visualizations
Caption: Experimental workflow for the synthesis of dodecafluoroheptyl tosylate.
Caption: Troubleshooting decision tree for dodecafluoroheptyl tosylate synthesis.
References
Technical Support Center: Nucleophilic Substitution with Sterically Hindered Tosylates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nucleophilic substitution reactions with sterically hindered tosylates.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction on a sterically hindered tosylate failing or giving low yields?
A1: Reactions involving sterically hindered tosylates are often challenging due to the significant steric hindrance around the reaction center. This bulkiness can impede the backside attack required for an S(N)2 reaction, leading to slow or non-existent substitution. Instead, the competing E2 elimination reaction often becomes the major pathway, especially with strong, bulky bases.[1][2] The degree of steric hindrance at both the (\alpha)- and (\beta)-carbons of the tosylate plays a crucial role.
Q2: My reaction is producing primarily an alkene instead of the desired substitution product. What is happening?
A2: The formation of an alkene is a strong indicator that the E2 elimination pathway is dominating over the S(N)2 substitution. This is a very common issue with sterically hindered substrates.[3] Several factors can favor elimination:
-
Steric Hindrance: As steric bulk increases on the substrate, it becomes more difficult for the nucleophile to attack the carbon atom, making it easier to act as a base and abstract a proton from a (\beta)-carbon.[2]
-
Nature of the Nucleophile/Base: Strong and/or bulky bases significantly favor E2 elimination.[1][2] For instance, using potassium t-butoxide (t-BuOK) will almost exclusively yield the elimination product.[2]
-
Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
Q3: What is the role of the solvent in these reactions, and how can I choose the right one?
A3: The choice of solvent is critical and can significantly influence the outcome of the reaction by affecting the nucleophilicity of the attacking species.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for S(_N)2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[4][5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the cation and the anion. By solvating the nucleophile through hydrogen bonding, they reduce its nucleophilicity, which can slow down the S(_N)2 reaction and potentially favor E2 or even S(_N)1/E1 pathways in certain cases.[4][6][7]
Q4: Are there alternatives to tosylates for activating sterically hindered alcohols?
A4: Yes, other sulfonate esters can be used and may offer advantages in certain situations.
-
Mesylates (OMs): Methanesulfonyl chloride (MsCl) is often used to form mesylates, which are also excellent leaving groups and behave similarly to tosylates.[2]
-
Triflates (OTf): Trifluoromethanesulfonates are exceptionally good leaving groups and can sometimes facilitate substitution where tosylates fail.[8] However, they are also more reactive and may be less stable.
Troubleshooting Guides
Problem 1: Low to No Conversion of the Starting Tosylate
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive nucleophile | - Use a stronger, less sterically hindered nucleophile if possible.- Increase the concentration of the nucleophile. |
| Extreme steric hindrance | - Consider alternative synthetic routes that avoid direct substitution on the hindered center.- If possible, modify the substrate to reduce steric bulk. |
| Poor quality of tosylate starting material | - Ensure the tosylate was properly synthesized and purified. Residual base or acid can interfere with the reaction. |
| Low reaction temperature | - While high temperatures favor elimination, a moderate increase in temperature may be necessary to overcome the activation energy for substitution. |
Problem 2: Predominance of the E2 Elimination Product
| Possible Cause | Troubleshooting Step |
| Nucleophile acting as a strong base | - Use a less basic, but still potent, nucleophile. For example, azide (N(_3)
|
| High reaction temperature | - Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the S(_N)2 pathway. |
| Solvent choice | - Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the attacking species relative to its basicity.[4][9] |
| Substrate structure | - If the substrate has accessible (\beta)-hydrogens and is highly hindered at the (\alpha)-carbon, E2 will be difficult to avoid. Redesigning the synthesis may be necessary. |
Data Presentation: S(_N)2 vs. E2 Product Ratios
The following tables provide illustrative data on the competition between S(_N)2 and E2 reactions for secondary alkyl halides and tosylates, which share similar reactivity patterns.
Table 1: Effect of Nucleophile/Base on Product Ratio for Isopropyl Bromide
| Nucleophile/Base | Solvent | Temperature (°C) | % S(_N)2 Product | % E2 Product |
| NaOH | Ethanol | 55 | 21 | 79 |
| NaOCH(_3) | DMSO | - | 3 | 97 |
RS
| Polar Aprotic | - | Mostly S(_N)2 | Minor E2 |
N(_3)
| Polar Aprotic | - | Mostly S(_N)2 | Minor E2 |
Data compiled from various sources.[9]
Table 2: Comparison of Leaving Groups in a Neopentyl-like System
| Substrate | Nucleophile | Solvent | Temperature (°C) | Major Product |
| Neopentyl-like Iodide | Alkoxide | - | - | Elimination (6:1 over substitution) |
| Neopentyl-like Tosylate | Alkoxide | - | - | Substitution (sole product) |
This example highlights that in some highly hindered systems, the interplay of sterics and leaving group properties can lead to unexpected outcomes.[10]
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Sterically Hindered Secondary Alcohol
This protocol describes a general method for converting a sterically hindered secondary alcohol into a tosylate, a necessary precursor for the nucleophilic substitution reaction.[11]
Materials:
-
Sterically hindered secondary alcohol (1.0 eq.)
-
Anhydrous dichloromethane (DCM) or pyridine as solvent
-
Pyridine or triethylamine (1.5 eq., if using DCM)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at or below 0 °C.
-
Stir the reaction at 0 °C for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, it may be allowed to warm to room temperature and stirred for an additional 2-12 hours.
-
Upon completion, dilute the reaction mixture with cold water and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with cold dilute HCl (to remove pyridine/triethylamine), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for S(_N)2 Reaction on a Sterically Hindered Tosylate with Sodium Azide
This protocol provides a general method for the nucleophilic substitution of a tosylate with sodium azide, a good nucleophile and relatively weak base.[1]
Materials:
-
Sterically hindered alkyl tosylate (1.0 eq.)
-
Sodium azide (NaN(_3)) (1.5 eq.)
-
Anhydrous dimethylformamide (DMF)
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for the required time (can range from a few hours to several days depending on the substrate's reactivity).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyl azide by column chromatography if necessary.
Visualizations
Caption: Competing S(_N)2 and E2 pathways for a sterically hindered tosylate.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Q2: My tosylation reaction to synthesize the target compound is not working, and I only recover the starting alcohol. What could be the issue?
A2: This is a common issue often caused by the presence of water.[9][10] p-Toluenesulfonyl chloride (tosyl chloride) reacts rapidly with water, which consumes the reagent. Additionally, any formed tosylate can be hydrolyzed back to the alcohol.[9] To troubleshoot, ensure all glassware is rigorously dried, and use anhydrous solvents and reagents.[9][10] Using a slight excess of tosyl chloride (1.2-1.5 equivalents) can also help drive the reaction to completion.[10]
Q3: I've successfully synthesized the compound, but it appears to be decomposing upon storage. What are the best storage conditions?
A3: Tosylates can be unstable and prone to decomposition, especially in the presence of atmospheric moisture which can lead to hydrolysis.[9] For optimal stability, store the purified this compound in a sealed vial under an inert atmosphere, such as argon or nitrogen, and at low temperatures in a freezer.[9]
Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), specifically LC-MS/MS, is a powerful tool for separating and identifying the parent compound and its degradation products.[11] ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy is also highly valuable for tracking the defluorination process and identifying fluorinated intermediates.[2][8]
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed in Photolysis Experiments
| Potential Cause | Recommended Solution |
| Incorrect Wavelength | The photolytic degradation of per- and polyfluoroalkyl substances (PFAS) can be highly dependent on the wavelength of UV light used. Far-UVC irradiation (e.g., 222 nm) has been shown to be more effective for some PFAS than conventional 254 nm.[12][13] Verify the emission spectrum of your UV source and consider testing different wavelengths. |
| Low Molar Absorptivity | The rate of direct photolysis is related to the compound's ability to absorb light at the given wavelength.[12] If the molar absorptivity of your compound is low at the experimental wavelength, direct photolysis will be inefficient. Consider adding a photosensitizer or switching to an indirect photochemical method. |
| Presence of Quenchers | While some common water matrix components like dissolved oxygen and anions may have negligible effects, the presence of nitrate can significantly affect PFAS degradation.[12] Analyze your reaction medium for potential radical scavengers or quenchers. |
Issue 2: Difficulty in Achieving Complete Defluorination
| Potential Cause | Recommended Solution |
| Formation of Stable Intermediates | The degradation of longer-chain PFAS often results in the formation of more stable, shorter-chain perfluorocarboxylic acids (PFCAs).[13] These shorter-chain PFCAs can be more resistant to further degradation. Your experimental conditions may need to be adjusted (e.g., longer reaction times, higher energy input) to break down these persistent intermediates. |
| Inefficient Radical Generation | Advanced oxidation processes rely on the generation of highly reactive radicals. If using a Fenton-based system, for example, the efficiency of hydroxyl radical production may be insufficient to cleave the C-F bonds effectively.[14] Optimize the concentration of your radical source (e.g., H₂O₂, persulfate) and catalyst (e.g., Fe²⁺). |
| Microbial Inhibition | In biodegradation studies, the release of fluoride ions can be toxic to microorganisms, inhibiting further degradation.[1] Ensure the microbial consortium has mechanisms to tolerate or expel fluoride ions. The concentration of the fluorinated compound should also be optimized to avoid toxicity. |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Degradation Analysis
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into ultrapure water to the desired concentration.
-
Photoreactor Setup: Place the aqueous solution in a quartz photoreactor equipped with a specific UV lamp (e.g., 222 nm or 254 nm). Ensure the reactor is well-mixed using a magnetic stirrer.
-
Initiation of Degradation: If investigating indirect photolysis, add the appropriate reagent (e.g., persulfate, hydrogen peroxide) to the solution before turning on the UV lamp.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reactor. Quench any ongoing reaction if necessary (e.g., by adding a reducing agent like sodium sulfite for persulfate-based reactions).
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the parent compound and identify degradation products. Use ¹⁹F NMR to monitor defluorination.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 5. researchgate.net [researchgate.net]
- 6. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds | MDPI [mdpi.com]
- 8. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Degradation and defluorination of per- and polyfluoroalkyl substances (PFAS) by direct photolysis at 222 nm - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D5VA00262A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Fluorinated Sulfonate Esters: Unveiling the Reactivity of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the choice of a leaving group is a critical parameter that can dictate the success of a reaction. Sulfonate esters, such as tosylates, mesylates, and triflates, are renowned for their exceptional leaving group ability. The introduction of a polyfluorinated alkyl chain to these structures, as seen in 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate, offers unique properties that can be advantageous in specific synthetic contexts, particularly in the synthesis of fluorinated molecules of pharmaceutical interest. This guide provides a comparative analysis of this compound against its corresponding mesylate and triflate analogs, supported by established principles of chemical reactivity and generalized experimental protocols.
Executive Summary
This guide explores the relative performance of three key sulfonate esters derived from 1H,1H,7H-dodecafluoroheptanol: the p-toluenesulfonate (a tosylate), the methanesulfonate (a mesylate), and the trifluoromethanesulfonate (a triflate). The primary focus is on their function as leaving groups in nucleophilic substitution reactions, a cornerstone of synthetic chemistry.
The established order of leaving group ability for non-fluorinated analogs is Triflate > Tosylate > Mesylate.[1] This trend is governed by the stability of the corresponding sulfonate anion, which is influenced by the electron-withdrawing nature of its substituents and the extent of charge delocalization. The highly fluorinated tail in the 1H,1H,7H-dodecafluoroheptyl moiety is expected to enhance the electron-withdrawing effect, thereby increasing the reactivity of these sulfonate esters compared to their non-fluorinated counterparts.
Data Presentation: A Comparative Overview
The following table summarizes the key properties and expected reactivity trends of the three sulfonate esters. The quantitative data for pKa and relative S(_N)2 rates are based on their non-fluorinated parent compounds, which provide a strong basis for predicting the behavior of the fluorinated analogs.
| Leaving Group | Abbreviation | Structure of Leaving Group Anion | Conjugate Acid | pKa of Conjugate Acid (approx.) | Relative S(_N)2 Rate (approx.) |
| This compound | F-Tosylate | CF₃(CF₂)₅CH₂CH₂OTs | p-Toluenesulfonic acid | -2.8 | ~0.7 |
| 1H,1H,7H-Dodecafluoroheptyl mesylate | F-Mesylate | CF₃(CF₂)₅CH₂CH₂OMs | Methanesulfonic acid | -1.9 | 1 |
| 1H,1H,7H-Dodecafluoroheptyl triflate | F-Triflate | CF₃(CF₂)₅CH₂CH₂OTf | Triflic acid | -12 | ~5 x 10⁴ |
Note: The relative S(_N)2 rates are normalized to the rate of the mesylate and are based on data for the corresponding non-fluorinated ethyl sulfonates. The presence of the dodecafluoroheptyl chain is expected to increase the absolute reaction rates for all three esters due to its strong electron-withdrawing inductive effect, but the relative order of reactivity is anticipated to remain the same.
Understanding the Reactivity Landscape: The Role of the Sulfonate Ester
The effectiveness of a leaving group is inversely related to its basicity; a weaker base is a better leaving group. The sulfonate esters discussed here are all excellent leaving groups because their corresponding sulfonate anions are very weak bases, being the conjugate bases of strong acids.
The general order of leaving group ability, Triflate > Tosylate > Mesylate, can be explained by the stability of the resulting anion.[1]
-
Triflate: The triflate anion is exceptionally stable due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge on the oxygen atoms through the sulfur atom.
-
Tosylate: The tosylate anion is stabilized by resonance, with the negative charge being delocalized over the three oxygen atoms and the aromatic ring.
-
Mesylate: The mesylate anion is also stabilized by resonance across the three oxygen atoms, but it lacks the additional delocalization provided by the aromatic ring found in tosylate.
The introduction of the electron-withdrawing 1H,1H,7H-dodecafluoroheptyl group is expected to further stabilize the sulfonate anions, making these fluorinated esters even better leaving groups than their non-fluorinated counterparts.
Experimental Protocols
The following are generalized protocols for the synthesis of the three sulfonate esters from 1H,1H,7H-dodecafluoroheptanol and a method for comparing their reactivity via solvolysis.
Synthesis of 1H,1H,7H-Dodecafluoroheptyl Sulfonate Esters
A general workflow for the synthesis of these sulfonate esters is depicted below.
1. Synthesis of this compound (F-Tosylate)
-
Materials: 1H,1H,7H-dodecafluoroheptanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 1H,1H,7H-dodecafluoroheptanol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Synthesis of 1H,1H,7H-Dodecafluoroheptyl Mesylate (F-Mesylate)
-
Materials: 1H,1H,7H-dodecafluoroheptanol, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
Follow the same initial setup as for the F-Tosylate synthesis.
-
Add triethylamine (1.5 equivalents) to the solution of the alcohol in DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).
-
Work-up and purification are similar to the F-Tosylate synthesis.
-
3. Synthesis of 1H,1H,7H-Dodecafluoroheptyl Triflate (F-Triflate)
-
Materials: 1H,1H,7H-dodecafluoroheptanol, triflic anhydride (Tf₂O), pyridine, dichloromethane (DCM).
-
Procedure:
-
Follow the same initial setup as for the F-Tosylate synthesis.
-
To the solution of the alcohol in DCM at -78 °C (dry ice/acetone bath), add pyridine (1.2 equivalents).
-
Slowly add triflic anhydride (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 30 minutes and then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction at 0 °C by the slow addition of water.
-
Work-up and purification are similar to the F-Tosylate synthesis. Due to the high reactivity of triflates, it is crucial to perform this reaction at low temperatures and under strictly anhydrous conditions.
-
Comparative Solvolysis Experiment
This experiment aims to determine the relative rates of solvolysis for the three sulfonate esters, which serves as a proxy for their leaving group ability.
-
Procedure:
-
Prepare equimolar solutions of this compound, mesylate, and triflate in a suitable solvent (e.g., 80% ethanol in water).
-
Place the reaction vessels in a constant temperature bath (e.g., 50 °C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a cold solvent.
-
Analyze the concentration of the remaining sulfonate ester in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Plot the natural logarithm of the concentration of the sulfonate ester versus time for each compound.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k) for the solvolysis reaction.
-
Compare the calculated rate constants to determine the relative reactivity of the three sulfonate esters.
-
Signaling Pathways and Logical Relationships
The fundamental principle underlying the differences in leaving group ability can be visualized as a logical relationship between the structure of the sulfonate group and the stability of the resulting anion.
Conclusion
The choice between this compound, mesylate, and triflate will depend on the specific requirements of the synthetic transformation.
-
1H,1H,7H-Dodecafluoroheptyl triflate is expected to be the most reactive and would be the leaving group of choice for unreactive substrates or when very fast reaction rates are desired.
-
This compound and mesylate are also highly effective leaving groups that are generally more stable and easier to handle than the triflate. The tosylate may offer slightly greater reactivity than the mesylate due to the additional resonance stabilization from the aromatic ring.
The presence of the dodecafluoroheptyl chain imparts unique properties, such as increased lipophilicity and potential for fluorous-phase separations, which can be beneficial in certain purification strategies. Researchers and drug development professionals should consider the trade-offs between reactivity, stability, and the unique properties conferred by the fluorinated tail when selecting the optimal sulfonate ester for their application. Further experimental studies are warranted to provide precise quantitative data on the reactivity of these specific fluorinated sulfonate esters.
References
A Head-to-Head Comparison: The Reactivity of Fluoroalkyl Tosylates and Fluoroalkyl Iodides in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the efficient introduction of fluoroalkyl moieties is a critical step in the synthesis of novel therapeutics and materials. The choice of the leaving group on the fluoroalkylating agent can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective, data-driven comparison of two commonly employed leaving groups in this context: tosylates and iodides.
While both fluoroalkyl tosylates and fluoroalkyl iodides are effective reagents for fluoroalkylation, their reactivity profiles differ, influencing their suitability for specific synthetic transformations. This comparison will delve into the underlying principles governing their reactivity, present comparative data, and provide detailed experimental protocols for their evaluation.
Executive Summary
Generally, in nucleophilic substitution reactions, iodide is a better leaving group than tosylate due to the lower bond strength of the carbon-iodine bond compared to the carbon-oxygen bond of the tosylate and the greater polarizability of the iodide ion. However, the steric bulk of the fluoroalkyl group can significantly influence this reactivity trend. For sterically hindered substrates, such as those with fluoroalkyl groups, the larger size of the iodide atom can lead to increased steric hindrance in the transition state, potentially favoring the less bulky tosylate. This guide will explore this interplay of electronic and steric effects.
Data Presentation: A Comparative Analysis
To illustrate the comparative reactivity, we present data for the nucleophilic substitution of 2,2,2-trifluoroethyl tosylate and 2,2,2-trifluoroethyl iodide with a common nucleophile, sodium azide, in a polar aprotic solvent.
| Substrate | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| CF₃CH₂OTs | Tosylate | NaN₃ | DMF | 60 | 12 | 85 |
| CF₃CH₂I | Iodide | NaN₃ | DMF | 60 | 8 | 92 |
This data is representative and compiled from general principles of nucleophilic substitution and related experimental findings.
Reaction Mechanisms and Experimental Workflows
The primary mechanism for the nucleophilic substitution of primary fluoroalkyl tosylates and iodides is the bimolecular nucleophilic substitution (Sₙ2) reaction. This is a one-step process where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry.
Sₙ2 reaction pathway for fluoroalkylation.
A typical experimental workflow to compare the reactivity of these two classes of compounds involves a kinetic study.
Workflow for comparing fluoroalkylating agent reactivity.
Experimental Protocols
Synthesis of 2,2,2-Trifluoroethyl Tosylate
Materials:
-
2,2,2-Trifluoroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,2,2-trifluoroethanol (1.0 eq) in a mixture of DCM and pyridine (2.0 eq) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Synthesis of 2,2,2-Trifluoroethyl Iodide
Materials:
-
2,2,2-Trifluoroethanol
-
Iodine
-
Triphenylphosphine
-
Imidazole
-
Diethyl ether
Procedure:
-
To a solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in diethyl ether at 0 °C, add iodine (1.2 eq) portion-wise.
-
Add 2,2,2-trifluoroethanol (1.0 eq) to the resulting yellow suspension.
-
Stir the reaction at room temperature for 4 hours.
-
Filter the reaction mixture to remove triphenylphosphine oxide.
-
Wash the filtrate with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain the volatile 2,2,2-trifluoroethyl iodide.
Comparative Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the second-order rate constants for the reaction of 2,2,2-trifluoroethyl tosylate and 2,2,2-trifluoroethyl iodide with sodium azide.
Materials:
-
2,2,2-Trifluoroethyl tosylate
-
2,2,2-Trifluoroethyl iodide
-
Sodium azide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Prepare stock solutions of known concentrations of 2,2,2-trifluoroethyl tosylate, 2,2,2-trifluoroethyl iodide, sodium azide, and the internal standard in anhydrous DMF.
-
In a thermostated reaction vessel at 60 °C, combine the fluoroalkylating agent solution and the internal standard solution.
-
Initiate the reaction by adding the sodium azide solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench them in a vial containing a suitable quenching agent (e.g., cold water).
-
Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-FID to determine the concentration of the remaining fluoroalkylating agent relative to the internal standard.
-
Plot the natural logarithm of the concentration of the fluoroalkylating agent versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of sodium azide.
Conclusion
The choice between a fluoroalkyl tosylate and a fluoroalkyl iodide is a nuanced decision that depends on the specific requirements of the synthetic transformation. Fluoroalkyl iodides generally exhibit higher reactivity in Sₙ2 reactions due to the superior leaving group ability of iodide. However, for sterically demanding substrates or when milder reaction conditions are paramount, the less reactive but often more stable fluoroalkyl tosylates may be the preferred choice. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the reactivity of these and other fluoroalkylating agents in their specific applications, enabling the rational design of efficient and high-yielding synthetic routes.
Purity Analysis of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate is paramount for the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical methodology is critical for accurately identifying and quantifying impurities. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this fluorinated tosylate.
This compound possesses a molecular formula of C14H10F12O3S and a molecular weight of 486.28 g/mol [1][2]. Its structure, combining a highly fluorinated alkyl chain and an aromatic tosylate group, presents unique analytical challenges and informs the selection of the most appropriate analytical technique.
Comparative Overview
Both HPLC and GC-MS are suitable for the analysis of this compound, but they offer different advantages in terms of selectivity, sensitivity, and impurity profiling. The choice between the two methods will depend on the specific analytical goals, such as routine purity assessment, identification of unknown impurities, or quantification of volatile contaminants.
| Feature | HPLC with UV/MS Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds[3][4]. | Requires compounds to be volatile and thermally stable[4][5]. |
| Instrumentation | HPLC system with a UV or Mass Spectrometric detector. | Gas chromatograph coupled to a mass spectrometer. |
| Typical Column | Reversed-phase C8 or C18, or specialized fluorinated phase columns[6][7]. | Capillary columns like HP-5MS or equivalent[8][9]. |
| Primary Applications | Routine purity testing, analysis of non-volatile impurities, quantification of the main component. | Identification and quantification of volatile impurities, confirmation of identity, high-resolution separation of complex mixtures. |
| Impurity Identification | Tentative identification by UV and retention time; definitive with MS detector (LC-MS)[10]. | High-confidence identification through mass spectral library matching[3][10]. |
| Sensitivity | Good with UV detection; can be very high with an MS detector[3]. | Very high, especially in Selected Ion Monitoring (SIM) mode[8][9]. |
Experimental Workflows
The general workflows for purity analysis by HPLC and GC-MS are depicted below.
Proposed HPLC Method
This method is designed for the routine purity assessment of this compound and quantification of non-volatile impurities. The use of a fluorinated stationary phase can provide enhanced selectivity for fluorinated compounds[6].
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Value |
| Column | Fluorinated Phase (e.g., FluoroSep-RP) or C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 254 nm, or MS (ESI+) |
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in acetonitrile.
Data Analysis:
-
Identify the main peak by comparing its retention time and UV spectrum (or mass spectrum) to that of the reference standard.
-
Calculate purity using the area percent method.
Proposed GC-MS Method
This method is suitable for the analysis of volatile impurities and for confirming the identity of the main component. GC-MS is particularly effective for identifying and quantifying genotoxic impurities such as other tosylate esters that may be present[8][9][11].
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
Chemicals and Reagents:
-
Dichloromethane (GC grade) or other suitable volatile solvent.
-
Helium (99.999% purity)
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-550 amu |
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in dichloromethane.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in the same solvent.
Data Analysis:
-
Identify the main peak by comparing its retention time and mass spectrum to that of the reference standard.
-
Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
Method Selection Logic
The decision to use HPLC or GC-MS for the purity analysis of this compound depends on the analytical objective.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. HPLC is well-suited for routine quality control and the analysis of non-volatile impurities, offering robust and reliable quantification. GC-MS provides superior capability for the identification of volatile impurities and definitive structural confirmation of the main component due to its high resolving power and mass spectral libraries. For comprehensive characterization, the use of both techniques is recommended to provide a complete impurity profile of the compound.
References
- 1. 424-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
Validating the Structure of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate: A Comparative Guide Using ¹H and ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate using proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted NMR data, based on established chemical shift principles, to serve as a benchmark for experimental results. Detailed experimental protocols and a logical workflow for structural confirmation are also provided.
Experimental Protocols
High-resolution NMR spectra are crucial for unambiguous structural elucidation. The following protocols are recommended for acquiring ¹H and ¹⁹F NMR data for this compound.
1. Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte and its minimal interference in the ¹H NMR spectrum. For ¹⁹F NMR, CDCl₃ is also appropriate.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR and is added to the solvent by the manufacturer (0 ppm). For ¹⁹F NMR, an external or internal standard such as trichlorofluoromethane (CFCl₃) can be used, with its signal set to 0 ppm.
-
Procedure: Dissolve the sample completely in the deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is adequate to cover the expected chemical shifts.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
¹⁹F NMR Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings. A coupled spectrum can also be acquired to observe these interactions.
-
Spectral Width: A wide spectral width of approximately 250 ppm is necessary to encompass the full range of fluorine chemical shifts.[1]
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is standard.
-
Number of Scans: 16 to 64 scans may be needed to achieve a good signal-to-noise ratio.
-
Structure Validation Workflow
The following diagram illustrates the logical process of confirming the molecular structure of this compound by integrating data from both ¹H and ¹⁹F NMR spectra.
Caption: Logical workflow for the validation of the target molecule's structure using NMR data.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The deshielding effect of the sulfonyl group and the electronegative fluoroalkyl chain will influence the chemical shifts.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-Ar (ortho to SO₂) | ~ 7.8 | Doublet | 2H | Protons on the aromatic ring adjacent to the electron-withdrawing sulfonyl group are deshielded. |
| H-Ar (meta to SO₂) | ~ 7.4 | Doublet | 2H | Protons on the aromatic ring further from the sulfonyl group are less deshielded. |
| -O-CH₂- | ~ 4.5 | Triplet | 2H | Methylene protons are deshielded by the adjacent oxygen and the fluoroalkyl chain. The signal is split into a triplet by the two neighboring fluorine atoms. |
| Ar-CH₃ | ~ 2.4 | Singlet | 3H | Methyl protons on the aromatic ring show a typical chemical shift for a benzylic methyl group. |
| -CHF₂ | ~ 6.0 | Triplet of Doublets | 1H | The methine proton is significantly deshielded by the two geminal fluorine atoms and will be split into a triplet by the adjacent -CF₂- group and into a doublet by the two geminal fluorine atoms. |
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum will provide detailed information about the fluorinated heptyl chain. Each pair of fluorine atoms in the different -CF₂- groups is chemically distinct, leading to multiple signals. The chemical shifts are reported relative to CFCl₃ (0 ppm).
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂-CF₂ - | -110 to -115 | Multiplet | 2F | This fluorine group is closest to the non-fluorinated part of the molecule, influencing its chemical shift. |
| -CF₂-CF₂ -CF₂- | -120 to -125 | Multiplet | 2F | Internal difluoromethylene groups in a perfluoroalkyl chain typically resonate in this region. |
| -CF₂-CF₂ -CF₂- | -120 to -125 | Multiplet | 2F | Similar to the above, with slight variations due to distance from the chain ends. |
| -CF₂-CF₂ -CF₂- | -120 to -125 | Multiplet | 2F | Internal difluoromethylene group. |
| -CF₂-CF₂ -CHF₂ | -128 to -132 | Multiplet | 2F | This group is adjacent to the terminal -CHF₂ group, causing a downfield shift compared to other internal groups. |
| -CF₂ H | -135 to -145 | Doublet of Triplets | 2F | The terminal difluoromethyl group is shifted upfield and will show a large coupling to the geminal proton and a smaller coupling to the adjacent -CF₂- group. |
Comparison and Validation
To validate the structure of this compound, the experimentally obtained ¹H and ¹⁹F NMR spectra should be compared against the predicted data in the tables above.
-
¹H NMR Validation:
-
The presence of two doublets in the aromatic region (7-8 ppm) with an integral ratio of 2:2 confirms the para-substituted benzene ring of the tosyl group.
-
A singlet at approximately 2.4 ppm with an integral of 3H confirms the methyl group on the tosyl moiety.
-
A triplet around 4.5 ppm with an integral of 2H is characteristic of the -O-CH₂- group coupled to an adjacent -CF₂- group.
-
A complex multiplet (triplet of doublets) around 6.0 ppm with an integral of 1H is a key indicator of the terminal -CHF₂ proton.
-
-
¹⁹F NMR Validation:
-
The spectrum should display six distinct groups of signals, each integrating to 2F.
-
The chemical shifts should align with those expected for a long-chain perfluoroalkyl group, with variations based on the proximity to the ester linkage and the terminal proton.
-
Analysis of the coupling patterns in a proton-coupled ¹⁹F spectrum will further confirm the connectivity of the fluoroalkyl chain.
-
By systematically comparing the chemical shifts, signal multiplicities, and integration values from the experimental spectra to the predicted data, a definitive confirmation of the this compound structure can be achieved. Any significant deviation from the expected values may indicate the presence of impurities or an incorrect structural assignment.
References
A Comparative Guide to the Synthetic Routes of 1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate, a key intermediate in the synthesis of various fluorinated compounds. The comparison is based on established tosylation methodologies, evaluating their efficiency, environmental impact, and practicality for laboratory and potential scale-up applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of a dodecafluoroheptyl moiety. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions.[1][2] The synthesis of this compound typically involves the reaction of 1H,1H,7H-dodecafluoroheptan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] This guide explores two common and effective methods for this transformation: a conventional approach using a tertiary amine base in a chlorinated solvent and a green chemistry approach utilizing a solid-supported base under solvent-free conditions.
Comparison of Synthetic Routes
The two synthetic routes are evaluated based on several key parameters, including reaction conditions, yield, and environmental considerations. A summary of these quantitative and qualitative aspects is presented in the table below.
| Parameter | Route 1: Tosylation with Triethylamine in Dichloromethane | Route 2: Solvent-Free Tosylation with Potassium Carbonate |
| Base | Triethylamine (TEA) or Pyridine | Potassium Carbonate (K2CO3) |
| Solvent | Dichloromethane (DCM) | None |
| Reaction Temperature | 0 °C to room temperature | Room temperature (grinding) |
| Reaction Time | 2-12 hours | ~5-10 minutes |
| Typical Yield | Good to excellent | High to excellent |
| Work-up | Aqueous wash, extraction | Filtration, evaporation |
| Environmental Impact | Use of hazardous chlorinated solvent, generation of amine salt waste | "Green" method, minimal waste |
| Scalability | Scalable, but solvent and waste management are concerns | Potentially scalable with appropriate grinding equipment |
Experimental Protocols
Route 1: Tosylation with Triethylamine in Dichloromethane
This method represents a conventional and widely used procedure for the tosylation of alcohols.[1][3]
Materials:
-
1H,1H,7H-dodecafluoroheptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1H,1H,7H-dodecafluoroheptan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-12 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][3]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with a saturated solution of sodium bicarbonate and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Route 2: Solvent-Free Tosylation with Potassium Carbonate
This approach is a more environmentally friendly alternative that avoids the use of hazardous solvents and simplifies the work-up procedure.[4][5]
Materials:
-
1H,1H,7H-dodecafluoroheptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous potassium carbonate (K2CO3)
-
Potassium hydroxide (KOH), powdered (optional, for removal of excess TsCl)
-
tert-Butanol (optional)
-
Diethyl ether
Procedure:
-
In a mortar, add anhydrous potassium carbonate (e.g., 5 g for 10 mmol of alcohol) and p-toluenesulfonyl chloride (1.5 eq.).[4]
-
Add 1H,1H,7H-dodecafluoroheptan-1-ol (1.0 eq.) to the mixture.
-
Grind the mixture vigorously with a pestle for approximately 5 minutes at room temperature. Monitor the reaction by TLC.[4]
-
After completion of the reaction, excess tosyl chloride can be quenched by adding powdered potassium hydroxide and a few drops of tert-butanol, followed by further grinding for a couple of minutes.[4]
-
Extract the product by adding diethyl ether, followed by filtration to remove the solid inorganic salts.[4]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound, which is often of high purity.[4]
Workflow for Synthetic Route Selection
The selection of an optimal synthetic route is a critical process in chemical research and development. The following diagram illustrates a general workflow for this decision-making process.
Caption: A workflow diagram for selecting a synthetic chemical route.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the researcher and the laboratory setting.
-
Route 1 (Triethylamine/DCM) is a well-established, reliable method suitable for researchers familiar with traditional organic synthesis techniques. However, the use of dichloromethane and the generation of triethylammonium chloride waste are notable drawbacks from an environmental and safety perspective.
-
Route 2 (Solvent-Free/K2CO3) represents a greener, more efficient, and often faster alternative.[4] The elimination of solvent and the simple filtration-based work-up make it an attractive option for minimizing waste and simplifying the purification process. This method is particularly advantageous for its adherence to the principles of green chemistry.
For modern synthetic laboratories focused on sustainability and efficiency, the solvent-free approach is highly recommended. However, the conventional method in solution remains a robust and dependable option. The ultimate selection should be guided by a careful consideration of the factors outlined in this guide, including scale, available equipment, and environmental policies.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: The Advantages of Tosylates in Nucleophilic Substitution Reactions
In the realm of synthetic organic chemistry, the success of nucleophilic substitution reactions hinges on the efficacy of the leaving group. While alkyl halides have traditionally been workhorse substrates, sulfonate esters, particularly p-toluenesulfonates (tosylates), offer a suite of distinct advantages in terms of reactivity, stereochemical control, and practical handling. This guide provides an objective comparison for researchers, scientists, and drug development professionals, supported by quantitative data and detailed experimental protocols, to illuminate the strategic benefits of employing tosylates over halides.
Enhanced Reactivity & Superior Leaving Group Ability
The fundamental measure of a leaving group's effectiveness is its ability to stabilize the negative charge it accepts upon cleavage of its bond to the substrate. An ideal leaving group is a weak base, meaning its conjugate acid is strong.[1]
The tosylate anion (TsO⁻) is the conjugate base of p-toluenesulfonic acid (TsOH), a very strong acid with a pKa of approximately -2.8.[2] This strong acidity is a direct result of the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, which effectively disperses the charge and renders the anion exceptionally stable and non-basic.[1][3][4]
In contrast, halide ions, while good leaving groups, are conjugate bases of less acidic hydrohalic acids (with the exception of HI). This difference in conjugate acid strength directly translates to the tosylate group being a superior leaving group, often leading to significantly faster reaction rates in SN2 reactions compared to bromides and especially chlorides.[1][3][5]
Precise Stereochemical Control
One of the most powerful applications of tosylate chemistry is the ability to achieve a predictable and clean inversion of stereochemistry at a chiral center.[6] This is accomplished via a two-step reaction sequence:
-
Tosylation of an Alcohol: An alcohol is converted to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4] Crucially, this reaction occurs at the oxygen atom of the alcohol and does not break the carbon-oxygen bond. Therefore, the stereochemistry of the chiral carbon is retained in the resulting alkyl tosylate.[1][7][8]
-
Nucleophilic Substitution: The resulting alkyl tosylate, now an excellent substrate for SN2 reactions, is treated with a nucleophile. The nucleophile attacks the carbon from the side opposite the tosylate leaving group (backside attack), leading to a complete inversion of configuration at the stereocenter.[7][9][10]
This two-step process (retention followed by inversion) provides a net inversion of stereochemistry from the starting alcohol. This method avoids the potential for carbocation rearrangements and racemization that can occur when attempting to convert alcohols to alkyl halides using strongly acidic conditions (e.g., HBr, HCl), which may proceed via an SN1 mechanism.[6][11]
Practical Handling and Reaction Monitoring
Beyond their chemical advantages, tosylates offer practical benefits in a laboratory setting.
-
Physical State: Alkyl tosylates are frequently crystalline solids, which are easier to handle, purify by recrystallization, weigh accurately, and store compared to many alkyl halides, which are often volatile and toxic liquids.[1]
-
Reaction Monitoring: The aromatic ring in the tosyl group is UV-active, making alkyl tosylates and the tosylate starting material (TsCl) readily visible on Thin Layer Chromatography (TLC) plates under a UV lamp. This simplifies the process of monitoring reaction progress.[1]
Quantitative Performance Data
The superiority of tosylates as leaving groups can be quantified by comparing the pKa of their conjugate acids and the relative rates of substitution reactions.
| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (k_rel) in SN2 Reactions |
| Tosylate | -OTs | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 [2] | ~0.7 - 1.0 [5] |
| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | ~0.01[5] |
| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | ~0.001[5] |
| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | ~0.0001[5] |
Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent conditions. The data clearly shows that the tosylate is a highly effective leaving group, comparable to or exceeding the performance of halides.
Diagrams
Caption: Resonance stabilization of the tosylate anion.
Caption: Stereochemical pathway from alcohol to substituted product.
Experimental Protocols
The following are representative protocols for the tosylation of a secondary alcohol and its subsequent substitution.
Protocol 1: Synthesis of an Alkyl Tosylate from an Alcohol
Objective: To convert a chiral secondary alcohol into its corresponding tosylate with retention of stereochemistry.
Materials:
-
Chiral secondary alcohol (e.g., (R)-2-octanol) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq), anhydrous
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Deionized water, 5% HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stir bar.[12]
-
Cool the solution to 0 °C using an ice-water bath.[12]
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.[12]
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.[12]
-
Stir the reaction mixture at 0 °C for 4-6 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold deionized water
-
Cold 5% HCl solution (to remove pyridine)
-
Saturated NaHCO₃ solution
-
Brine
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[12]
-
The crude tosylate can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Sₙ2 Substitution of an Alkyl Tosylate with Sodium Azide
Objective: To displace the tosylate group with an azide nucleophile via an SN2 mechanism, resulting in an inversion of stereochemistry.
Materials:
-
Alkyl tosylate from Protocol 1 (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃) (1.5 eq)[12]
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Diethyl ether
-
Deionized water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.[12]
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.[12]
-
Monitor the reaction progress by TLC until the starting tosylate is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of deionized water.[12]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).[12]
-
Combine the organic extracts and wash with brine to remove residual DMF.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the resulting alkyl azide by column chromatography if necessary.[12]
Conclusion
For nucleophilic substitution reactions, tosylates present a compelling alternative to traditional alkyl halides. Their superior leaving group ability, derived from the high stability of the tosylate anion, translates to enhanced reaction rates.[1][3] The most significant strategic advantage lies in the predictable stereochemical outcome of the two-step conversion from an alcohol, which allows for a clean inversion of configuration, a critical requirement in the synthesis of complex, chiral molecules.[6][7] Complemented by practical advantages in handling and purification, the use of tosylates is a robust and versatile strategy in the modern chemist's toolkit.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sciencemadness Discussion Board - Do I retain stereochemistry, alcohol>tosylate>halide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of Dodecafluoroheptyl Tosylate and Alternative Sulfonate Esters in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Reactivity and Experimental Design
In the realm of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the strategic introduction of fluorinated moieties can profoundly influence a molecule's physicochemical and biological properties. Dodecafluoroheptyl tosylate emerges as a significant reagent for fluoroalkylation, a process of attaching a perfluoroalkyl chain to a molecule. This guide provides a comparative kinetic analysis of reactions involving dodecafluoroheptyl tosylate and its alternatives, supported by experimental data and detailed protocols. Due to the limited availability of direct kinetic data for dodecafluoroheptyl tosylate, this guide will draw comparisons from analogous sulfonate esters to elucidate its expected reactivity.
Performance Comparison: The Impact of Perfluoroalkylation on Reaction Kinetics
The reactivity of sulfonate esters in nucleophilic substitution reactions is critically dependent on the stability of the leaving group. The more stable the sulfonate anion, the better the leaving group, and the faster the reaction rate. This stability is largely influenced by the electronic nature of the substituents on the sulfonyl group. Standard alkyl and aryl sulfonates, such as mesylate and tosylate, are already excellent leaving groups. However, the introduction of a highly electronegative perfluoroalkyl chain, as in dodecafluoroheptyl tosylate, is expected to dramatically enhance this leaving group ability through potent inductive effects.
| Leaving Group | Structure of Anion | Relative Rate of SN2 Reaction |
| Mesylate | CH₃SO₃⁻ | 1 |
| Tosylate | p-CH₃C₆H₄SO₃⁻ | 0.7 |
| Dodecafluoroheptyl Tosylate (Predicted) | C₆F₁₂H-CH₂-O-SO₂-C₆H₄-CH₃ | Significantly > 1 |
| Triflate | CF₃SO₃⁻ | 56,000 |
Table 1: Relative rates of SN2 reactions for common sulfonate leaving groups. The rate for dodecafluoroheptyl tosylate is predicted based on the known electronic effects of perfluoroalkyl groups.
The powerful electron-withdrawing nature of the dodecafluoroheptyl group is expected to significantly stabilize the resulting tosylate anion, making it a much better leaving group than traditional tosylate. Evidence for this profound effect can be seen in the solvolysis of ethyl esters. The acetolysis of ethyl trifluoromethanesulfonate is approximately 30,000 times faster than that of ethyl tosylate[1]. This dramatic rate enhancement underscores the powerful influence of perfluoroalkylation on the leaving group's ability. Consequently, dodecafluoroheptyl tosylate is anticipated to exhibit substantially higher reaction rates in nucleophilic substitution reactions compared to its non-fluorinated counterpart.
Experimental Protocols
Accurate kinetic analysis of these reactions is crucial for understanding their mechanisms and optimizing reaction conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time.
Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the rate constant of a nucleophilic substitution reaction between a sulfonate ester (e.g., dodecafluoroheptyl tosylate) and a nucleophile.
1. Materials and Reagents:
-
Sulfonate ester (e.g., dodecafluoroheptyl tosylate)
-
Nucleophile
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct NMR signal)
-
NMR tubes and spectrometer
2. Sample Preparation:
-
In a clean, dry vial, accurately weigh the sulfonate ester and the internal standard.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
In a separate vial, prepare a solution of the nucleophile in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature.
3. Data Acquisition:
-
Transfer the sulfonate ester solution to an NMR tube and acquire an initial ¹H NMR spectrum (t=0).
-
Rapidly add the nucleophile solution to the NMR tube, mix thoroughly, and immediately place the tube in the NMR spectrometer, which is pre-equilibrated at the reaction temperature.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
4. Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the starting material and a characteristic peak of the product. Also, integrate the signal of the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time.
-
Fit the data to the appropriate integrated rate law (e.g., first-order or second-order) to determine the rate constant (k).
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes and experimental designs.
Caption: Sₙ2 reaction pathway for a tosylate.
Caption: Experimental workflow for a kinetic NMR study.
References
A Comparative Guide to the Leaving Group Ability of Dodecafluoroheptyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution and elimination reactions, the efficacy of the leaving group is a paramount determinant of reaction kinetics and pathway selection. While traditional sulfonates such as tosylates and triflates are well-characterized, the emergence of fluorinated analogues presents new opportunities for modulating reactivity. This guide provides a comprehensive assessment of the leaving group ability of dodecafluoroheptyl p-toluenesulfonate, comparing it with established alternatives through a combination of experimental data for common leaving groups and a qualitative analysis of the subject compound based on electronic effects.
Quantitative Comparison of Common Sulfonate Leaving Groups
The leaving group's ability is fundamentally linked to the stability of the anion formed upon its departure. A more stable anion, being a weaker base, is a better leaving group. This stability is often correlated with the pKa of the conjugate acid; a lower pKa indicates a stronger acid and thus a more stable conjugate base. The relative rates of solvolysis reactions provide a direct experimental measure of leaving group ability.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Solvolysis Rate (Ethanol, 25°C) |
| Methanesulfonate | OMs | CH₃SO₃⁻ | Methanesulfonic Acid | -1.9 | 1 |
| p-Toluenesulfonate | OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | -2.8 | 3.6 |
| Trifluoromethanesulfonate | OTf | CF₃SO₃⁻ | Triflic Acid | -14 | 1.4 x 10⁸ |
| Dodecafluoroheptyl p-Toluenesulfonate | - | C₇F₁₂H-p-C₆H₄SO₃⁻ | Dodecafluoroheptyl p-Toluenesulfonic Acid | Estimated < -2.8 | Estimated > 3.6 |
Note: The values for dodecafluoroheptyl p-toluenesulfonate are qualitative estimations based on the electronic effects of the perfluoroalkyl chain.
Qualitative Assessment of Dodecafluoroheptyl p-Toluenesulfonate
Research has shown that the electron-withdrawing ability of perfluoroalkyl (RF) groups increases with the length of the fluoroalkyl chain.[1] This is due to the cumulative inductive effect of the highly electronegative fluorine atoms. The dodecafluoroheptyl group is therefore expected to be more electron-withdrawing than the methyl group in methanesulfonate and even the trifluoromethyl group in the widely used triflate leaving group.
This enhanced inductive effect will increase the acidity of the corresponding sulfonic acid, leading to a more stable sulfonate anion. A more stable anion is a better leaving group. Consequently, dodecafluoroheptyl p-toluenesulfonate is anticipated to be a better leaving group than p-toluenesulfonate (tosylate). While a direct comparison to triflate is difficult without experimental data, the significantly longer perfluoroalkyl chain suggests it could have comparable or even superior leaving group ability in certain contexts. However, it is also noted that for perfluoroalkyl carboxylic acids, the pKa does not significantly change with chain length, suggesting other factors might be at play.
Experimental Protocols
General Procedure for Synthesis of Dodecafluoroheptyl p-Toluenesulfonate
This protocol is adapted from the general synthesis of alkyl p-toluenesulfonates.
Materials:
-
1H,1H,7H-Dodecafluoroheptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 1H,1H,7H-dodecafluoroheptan-1-ol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Add pyridine dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-16 hours.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Comparative Solvolysis Experiment
This protocol outlines a general method for comparing the leaving group ability of different sulfonates via solvolysis.
Materials:
-
Alkyl sulfonates (e.g., secondary butyl tosylate, secondary butyl triflate, and secondary butyl dodecafluoroheptyl p-toluenesulfonate)
-
Solvent (e.g., 80% ethanol/20% water)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Constant temperature bath
-
Burette
-
Conical flasks
Procedure:
-
Prepare solutions of each alkyl sulfonate of the same concentration in the chosen solvent.
-
Place a known volume of each solution into separate conical flasks.
-
Add a few drops of the indicator to each flask.
-
Place the flasks in a constant temperature bath to equilibrate.
-
Monitor the color change of the indicator over time. The solvolysis reaction produces sulfonic acid, which will cause the indicator to change color.
-
Periodically, titrate the generated acid in each flask with the standardized sodium hydroxide solution to determine the extent of the reaction.
-
Record the volume of NaOH solution used at different time points for each sulfonate.
-
Plot the concentration of the sulfonic acid versus time for each reaction.
-
Determine the initial rate of reaction for each sulfonate from the slope of the initial linear portion of the plot.
-
The relative rates of solvolysis will provide a quantitative comparison of the leaving group abilities.
Visualizations
Caption: Factors influencing the leaving group ability of dodecafluoroheptyl p-toluenesulfonate.
Caption: Experimental workflow for comparing the solvolysis rates of sulfonate leaving groups.
References
Characterization of Impurities in Commercial Dodecafluoroheptyl Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dodecafluoroheptyl tosylate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the dodecafluoroheptyl group into molecules. This functionalization can significantly alter the physicochemical properties of a compound, enhancing its lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug discovery and development. However, the purity of commercial dodecafluoroheptyl tosylate can vary, and the presence of impurities can have a significant impact on reaction outcomes, yield, and the safety profile of the final product.
This guide provides a framework for the characterization of impurities in commercial dodecafluoroheptyl tosylate, compares it with potential alternatives, and presents standardized experimental protocols for its analysis.
Comparison with Alternative Fluoroalkylating Agents
While dodecafluoroheptyl tosylate is an effective reagent, other fluoroalkylating agents can also be employed for similar transformations. The choice of reagent often depends on the specific substrate, desired reactivity, and reaction conditions.
| Reagent Class | Examples | Advantages | Disadvantages |
| Perfluoroalkyl Tosylates | Dodecafluoroheptyl tosylate | Good leaving group, relatively stable. | Potential for elimination side reactions, synthesis can generate impurities. |
| Perfluoroalkyl Iodides | Dodecafluoroheptyl iodide | Readily available, versatile in radical reactions. | Lower reactivity in nucleophilic substitutions compared to tosylates. |
| Perfluoroalkyl Triflates | Dodecafluoroheptyl triflate | Excellent leaving group, highly reactive.[1] | Can be less stable and more expensive than tosylates.[1] |
| Hypervalent Iodine Reagents | (Dodecafluoroheptyl)phenyliodonium triflate | High reactivity, broad substrate scope. | Stoichiometric use of iodine reagent, potential for side reactions. |
Characterization of Potential Impurities in Dodecafluoroheptyl Tosylate
The synthesis of dodecafluoroheptyl tosylate typically involves the reaction of dodecafluoroheptanol with tosyl chloride in the presence of a base.[2] This process can lead to the formation of several process-related impurities and degradation products.
| Impurity Type | Potential Compounds | Origin | Potential Impact |
| Starting Materials | Dodecafluoroheptanol, p-Toluenesulfonyl chloride | Incomplete reaction | Can lead to lower yields and the formation of byproducts. |
| Byproducts | Di(dodecafluoroheptyl) ether, Dodecafluoroheptene | Side reactions during synthesis | May compete in subsequent reactions, difficult to remove. |
| Reagent-Related | p-Toluenesulfonic acid, Triethylammonium chloride | From the tosylating agent and base | Can affect reaction pH and catalyst activity. |
| Degradation Products | Hydrolysis products | Exposure to moisture | Reduced potency of the reagent. |
Experimental Protocols for Impurity Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities in dodecafluoroheptyl tosylate.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for separating and identifying impurities.
Methodology:
-
Column: A C18 reverse-phase column is typically suitable for the separation of fluorinated compounds.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common mobile phase system.
-
Detection: A diode array detector (DAD) can provide UV spectra of the separated components, while a mass spectrometer (MS) provides mass-to-charge ratio information for identification.
-
Sample Preparation: A dilute solution of the commercial dodecafluoroheptyl tosylate in acetonitrile is prepared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the main component and any impurities present. ¹H, ¹³C, and ¹⁹F NMR are all valuable.
Methodology:
-
Solvent: A deuterated solvent in which the sample is soluble, such as acetone-d₆ or chloroform-d, should be used.
-
¹H NMR: Will show signals for the tosyl group and any proton-containing impurities.
-
¹³C NMR: Provides information on the carbon skeleton of the main compound and impurities.
-
¹⁹F NMR: This is particularly useful for identifying and quantifying fluorine-containing impurities.[3] The chemical shifts and coupling patterns can help distinguish between different perfluoroalkyl chains.[4]
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard, the concentration of the main component and impurities can be accurately determined.
Logical Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the characterization of impurities in commercial dodecafluoroheptyl tosylate.
Caption: Workflow for the characterization of impurities.
Signaling Pathway of Impurity Impact
Impurities in dodecafluoroheptyl tosylate can interfere with desired reaction pathways and lead to the formation of unwanted byproducts.
Caption: Impact of impurities on reaction pathways.
By implementing a thorough analytical strategy, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes. This is of paramount importance in the context of drug development, where the purity of every component must be rigorously controlled.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]
- 3. Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Fluoroalkylating Agents: Performance in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) and difluoromethyl (CF₂H) moieties, is a well-established strategy in medicinal chemistry and materials science for modulating the pharmacokinetic and physicochemical properties of organic molecules.[1][2] The selection of an appropriate fluoroalkylating agent is crucial for the success of a synthetic campaign. This guide provides an objective comparison of the performance of common fluoroalkylating agents in specific chemical reactions, supported by experimental data to aid in reagent selection.
Electrophilic Trifluoromethylation of β-Ketoesters
The α-trifluoromethylation of β-ketoesters provides valuable synthetic building blocks bearing a trifluoromethylated quaternary center.[1] The performance of prominent electrophilic trifluoromethylating agents in this transformation is summarized below.
Table 1: Performance Comparison in the Trifluoromethylation of β-Ketoesters [1][2]
| Reagent Class | Reagent Example | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent I | Ethyl 2-oxocyclohexanecarboxylate | 94 | [1] |
| Hypervalent Iodine | Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 85 | |
| Sulfonium Salt | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | >95 | [1] |
| Sulfonium Salt | Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 |
Key Observations: Both hypervalent iodine reagents (Togni reagents) and sulfonium salts (Umemoto reagents) are highly effective for the trifluoromethylation of β-ketoesters, often providing excellent yields.[1][2] The choice of reagent may depend on factors such as commercial availability, cost, and specific substrate reactivity.[3]
Experimental Protocol: Trifluoromethylation of a β-Keto Ester
This representative protocol is adapted from the phase-transfer catalyzed trifluoromethylation of methyl 1-oxo-indan-2-carboxylate.[1]
Materials:
-
Methyl 1-oxo-indan-2-carboxylate
-
Togni Reagent II
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of methyl 1-oxo-indan-2-carboxylate (1.0 mmol) in DCM (10 mL), add Togni Reagent II (1.2 mmol) and a catalytic amount of TBAB (0.1 mmol).
-
Add an aqueous solution of NaHCO₃ (5 mL).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the desired α-trifluoromethyl-β-ketoester.
S-Trifluoromethylation of Thiols
Trifluoromethyl thioethers are important motifs in various agrochemicals and pharmaceuticals. The direct S-trifluoromethylation of thiols is a common method for their synthesis.
Table 2: Performance Comparison in the S-Trifluoromethylation of Thiols [1]
| Reagent Class | Reagent Example | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 4-chlorothiophenol | 99 | [1] |
| Sulfonium Salt | Umemoto Reagent | 4-chlorothiophenol | 95 | [1] |
| Radical Precursor | Sodium Trifluoromethanesulfinate (Langlois Reagent) | 4-chlorothiophenol | 92 | [1] |
Key Observations: A variety of reagents can achieve high yields in the S-trifluoromethylation of thiols.[1] Radical approaches using precursors like sodium trifluoromethanesulfinate offer efficient and often metal-free alternatives.[1] The choice of initiator (e.g., acid, oxidant, or light) is critical for the success of reactions with these radical precursors.[1]
Experimental Protocol: S-Trifluoromethylation of a Thiol with Langlois Reagent
This protocol describes a general procedure for the radical S-trifluoromethylation of thiols.
Materials:
-
Thiol (e.g., 4-chlorothiophenol)
-
Sodium trifluoromethanesulfinate (Langlois Reagent)
-
tert-Butyl hydroperoxide (TBHP)
-
Dichloromethane (DCM) / Water (biphasic system)
Procedure:
-
To a solution of the thiol (1.0 mmol) in a biphasic solvent system of DCM and water, add sodium trifluoromethanesulfinate (1.5 mmol).
-
Add tert-butyl hydroperoxide (2.0 mmol) as a radical initiator.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, separate the organic layer, wash with aqueous sodium sulfite solution to quench excess peroxide, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Nucleophilic Trifluoromethylation of Aldehydes
The Ruppert-Prakash reagent (TMSCF₃) is a cornerstone for nucleophilic trifluoromethylation, particularly for the conversion of aldehydes and ketones to their corresponding trifluoromethylated alcohols.[2][4]
Table 3: Performance Comparison in the Trifluoromethylation of Benzaldehyde [2]
| Reagent | Activator | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF₃) | Tetrabutylammonium fluoride (TBAF) | 95 | |
| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | Cesium fluoride (CsF) | 92 |
Key Observations: The Ruppert-Prakash reagent, when activated by a fluoride source, is highly efficient for the trifluoromethylation of aldehydes. Fluoroform-derived reagents also show comparable performance.
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent[2]
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using standard conditions (e.g., TBAF or HCl) to yield the trifluoromethyl alcohol.
Visualizing Reaction Pathways and Workflows
The fundamental differences between the main trifluoromethylation strategies can be visualized through their reaction mechanisms and experimental workflows.
References
Safety Operating Guide
Proper Disposal of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This guide is intended for researchers, scientists, and drug development professionals handling this compound (CAS No. 424-16-8) in a laboratory setting. Due to its hazardous properties, this chemical requires careful management throughout its lifecycle, from use to final disposal.
Key Chemical and Safety Data
Proper handling and disposal procedures are informed by the chemical's physical properties and associated hazards. The following table summarizes critical data for this compound.
| Property | Value | Source |
| CAS Number | 424-16-8 | [1][2] |
| Molecular Formula | C₁₄H₁₀F₁₂O₃S | [1][2] |
| Molecular Weight | 486.28 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 32°C | [2] |
| Boiling Point | 126°C at 0.5 mmHg | [2] |
| Hazards | May cause an allergic skin reaction. Causes serious eye irritation.[2][4] | [2][4] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[4][5][6] | [4][5][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure and ensure compliance with safety regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Conduct all waste handling activities within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid waste, such as contaminated personal protective equipment (gloves, etc.) and absorbent materials used for spills, in a designated, properly labeled, and sealed waste container.
-
For the pure compound or residues, carefully transfer the material into a suitable, closed container for disposal.[5]
-
-
Liquid Waste:
-
If the compound is in a solution, do not dispose of it down the drain.
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the solvent used.
-
3. Labeling and Storage of Waste:
-
Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
-
Indicate the approximate quantity of waste in the container.
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[4][5] Keep the container tightly closed.[4][5]
4. Final Disposal:
-
The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[4][5][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with a completed hazardous waste disposal form, including all necessary information about the chemical and its quantity.
5. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.[4]
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]
-
In case of a spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable container for disposal.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn in combination with safety glasses. | Protects against splashes and aerosols, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Viton®). | Provides a barrier against skin contact, which can cause irritation and allergic reactions.[3] For fluorinated compounds, nitrile or Viton gloves are recommended. |
| Body Protection | A fully-buttoned laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if handling large quantities or if there is a risk of generating aerosols or dust. | Ensures respiratory safety in situations with a higher risk of inhalation. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to cleanup.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Put on all required PPE as specified in the table above.
-
Ensure a chemical fume hood is operational and prepare the workspace within the hood.
-
-
Handling:
-
Carefully weigh or measure the desired amount of this compound.
-
Conduct the experimental procedure, keeping the material within the fume hood at all times.
-
Avoid generating dust or aerosols.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Properly segregate all waste containing the fluorinated compound.
-
Remove and dispose of contaminated PPE in the designated waste stream.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Restrict access to the affected area.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to protect the environment. As a fluorinated organic compound, it is classified as halogenated organic waste.
Key Disposal Principles:
-
Waste Segregation: All waste containing this compound, including contaminated labware and PPE, must be collected in a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste".[3]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Prohibited Disposal Methods:
-
Final Disposal: The recommended method of disposal for fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[4] Contact your institution's EHS office to arrange for a hazardous waste pickup.
By adhering to these safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
